Hsd17B13-IN-44
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H14FNO5S2 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
4-[[5-(4-fluorophenyl)thiophen-2-yl]sulfonylamino]-3-methoxybenzoic acid |
InChI |
InChI=1S/C18H14FNO5S2/c1-25-15-10-12(18(21)22)4-7-14(15)20-27(23,24)17-9-8-16(26-17)11-2-5-13(19)6-3-11/h2-10,20H,1H3,(H,21,22) |
InChI Key |
QYYQMEYAOBHJOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)NS(=O)(=O)C2=CC=C(S2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Path to HSD17B13 Inhibition: A Technical Guide to the Discovery and Synthesis of BI-3231
Disclaimer: The specific compound "Hsd17B13-IN-44" is not documented in publicly available scientific literature or patents. This guide therefore focuses on a well-characterized, potent, and selective inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13), BI-3231, as a representative example of drug discovery efforts targeting this enzyme. The data and methodologies presented are based on published research and provide a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction to HSD17B13 and its Role in Liver Disease
17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver. Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic steatohepatitis (NASH), and a lower risk of progression to cirrhosis and hepatocellular carcinoma. This has made HSD17B13 an attractive therapeutic target for the treatment of NASH and other liver ailments. The development of small molecule inhibitors of HSD17B13, such as BI-3231, represents a promising strategy to mimic the protective effects of the genetic variants.
Discovery of BI-3231: A Potent and Selective HSD17B13 Inhibitor
The discovery of BI-3231 was the result of a focused drug discovery campaign aimed at identifying potent and selective inhibitors of HSD17B13. The following sections detail the key experimental data and protocols involved in its discovery and characterization.
Quantitative Data Summary
The following tables summarize the key quantitative data for BI-3231, showcasing its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity of BI-3231
| Parameter | Value | Species |
| HSD17B13 IC50 | 6 nM | Human |
| HSD17B13 IC50 | 8 nM | Mouse |
| HSD17B11 Selectivity | >1000-fold | Human |
| HSD17B12 Selectivity | >1000-fold | Human |
Table 2: Pharmacokinetic Properties of BI-3231 in Mice
| Parameter | Route | Dose (mg/kg) | Value |
| T1/2 | IV | 1 | 2.5 h |
| CL | IV | 1 | 25 mL/min/kg |
| Vss | IV | 1 | 2.9 L/kg |
| F | PO | 5 | 77% |
Experimental Protocols
The potency of BI-3231 against human and mouse HSD17B13 was determined using a biochemical assay.
-
Enzyme Source: Recombinant human or mouse HSD17B13 was expressed and purified.
-
Substrate: Estradiol was used as the substrate.
-
Cofactor: NAD+ was used as the cofactor.
-
Detection: The conversion of estradiol to estrone was monitored by measuring the production of NADH, which fluoresces.
-
Procedure:
-
The inhibitor (BI-3231) at various concentrations was pre-incubated with the enzyme in assay buffer.
-
The reaction was initiated by the addition of estradiol and NAD+.
-
The reaction was incubated at room temperature.
-
The fluorescence of the produced NADH was measured at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
The pharmacokinetic properties of BI-3231 were evaluated in mice.
-
Animals: Male C57BL/6 mice were used.
-
Formulation: For intravenous (IV) administration, BI-3231 was dissolved in a suitable vehicle. For oral (PO) administration, it was formulated as a suspension.
-
Dosing:
-
IV: A single dose of 1 mg/kg was administered via the tail vein.
-
PO: A single dose of 5 mg/kg was administered by oral gavage.
-
-
Sample Collection: Blood samples were collected at various time points post-dosing.
-
Analysis: Plasma concentrations of BI-3231 were determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.
Synthesis of BI-3231
The chemical synthesis of BI-3231 involves a multi-step process. A generalized synthetic scheme is presented below. For detailed, step-by-step synthetic procedures, including reagent quantities, reaction conditions, and purification methods, consultation of the primary scientific literature is recommended.
Generalized Synthetic Workflow
The Molecular Target of HSD17B13 Inhibition: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease, including cirrhosis.[3][4] This has spurred the development of small molecule inhibitors to pharmacologically replicate this protective effect. This document provides a detailed examination of the molecular target of HSD17B13 inhibitors, with a focus on the well-characterized chemical probe, BI-3231.
The Primary Target: HSD17B13
The direct molecular target of the inhibitor BI-3231 is the enzyme Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) .[1][5] HSD17B13 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily and is involved in lipid metabolism.[6][7] It is primarily localized to the surface of lipid droplets within hepatocytes.[2][8] The enzymatic function of HSD17B13 involves the NAD+ dependent oxidation of various substrates, including steroids like estradiol and other bioactive lipids such as leukotriene B4.[9]
The expression of HSD17B13 is elevated in patients with nonalcoholic fatty liver disease (NAFLD).[6][10] Overexpression of HSD17B13 has been shown to increase the size and number of lipid droplets in hepatocytes, suggesting a role in promoting steatosis.[11]
Quantitative Data: Potency and Selectivity of BI-3231
BI-3231 has been identified as a potent and selective inhibitor of HSD17B13.[1][5] The inhibitory activity of this compound has been quantified through in vitro enzymatic assays.
| Compound | Target | IC50 (nM) | Species |
| BI-3231 | HSD17B13 | 1 | Human |
| BI-3231 | HSD17B13 | 13 | Murine |
Table 1: In vitro potency of BI-3231 against human and murine HSD17B13.[5]
Mechanism of Action and Downstream Effects
The inhibition of HSD17B13 by compounds like BI-3231 is intended to reduce the enzymatic activity that contributes to the progression of liver disease. By blocking HSD17B13, these inhibitors aim to modulate lipid metabolism within hepatocytes and mitigate the lipotoxic effects associated with conditions like NASH.[12]
Signaling and Metabolic Pathways
The precise signaling pathways regulated by HSD17B13 are an active area of research. However, its localization to lipid droplets and its enzymatic activity suggest a key role in lipid homeostasis. The diagram below illustrates the proposed mechanism of HSD17B13 inhibition in the context of hepatocyte lipid metabolism.
Caption: Proposed mechanism of HSD17B13 inhibition by BI-3231 in hepatocytes.
Experimental Protocols
The identification and characterization of HSD17B13 inhibitors like BI-3231 involve several key experimental methodologies.
High-Throughput Screening (HTS)
The initial discovery of HSD17B13 inhibitors often originates from high-throughput screening campaigns.[1] These assays are designed to rapidly assess the inhibitory activity of a large library of chemical compounds against the target enzyme.
Caption: Generalized workflow for high-throughput screening of HSD17B13 inhibitors.
In Vitro Enzymatic Assays
To determine the potency (e.g., IC50) of inhibitors, in vitro enzymatic assays are employed. These assays typically utilize purified recombinant HSD17B13 enzyme and a known substrate, such as estradiol.[9] The enzymatic reaction is monitored, often by measuring the production of NADH, in the presence of varying concentrations of the inhibitor.
Cellular Assays
To assess the effect of inhibitors in a more biologically relevant context, cellular assays are conducted using hepatocyte cell lines or primary hepatocytes.[12] These experiments can evaluate the inhibitor's ability to reduce lipid accumulation, mitigate lipotoxicity induced by fatty acids, and modulate gene expression related to lipid metabolism.[12]
Conclusion
The primary target of the inhibitor BI-3231 is Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). Inhibition of this hepatic, lipid droplet-associated enzyme is a promising therapeutic strategy for the treatment of NASH and other chronic liver diseases. The development of potent and selective inhibitors like BI-3231 provides valuable chemical tools to further investigate the biological functions of HSD17B13 and to advance the development of novel therapies for liver disorders.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. biobanking.com [biobanking.com]
- 4. frontiersin.org [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. journals.physiology.org [journals.physiology.org]
Hsd17B13-IN-44: An In-Depth Technical Guide on a Potential Therapeutic for Nonalcoholic Steatohepatitis (NASH)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nonalcoholic steatohepatitis (NASH) is a progressive form of nonalcoholic fatty liver disease (NAFLD) with a significant and growing global health burden. The complex pathophysiology of NASH has made the development of effective therapeutics challenging. Recent human genetic studies have identified loss-of-function variants in the gene encoding 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) as being protective against the progression of NAFLD to NASH, fibrosis, and hepatocellular carcinoma. This has positioned HSD17B13 as a promising therapeutic target. This technical guide provides a comprehensive overview of the rationale for targeting HSD17B13 in NASH and details the preclinical data and experimental methodologies for a representative small molecule inhibitor, here exemplified by the well-characterized tool compound BI-3231 and other potent inhibitors. While specific data for a compound designated "Hsd17B13-IN-44" is not publicly available, the information presented herein serves as a robust framework for the evaluation of any selective HSD17B13 inhibitor as a potential therapeutic for NASH.
Introduction: The Role of HSD17B13 in NASH Pathogenesis
HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] While its precise physiological function is still under investigation, it is known to be involved in the metabolism of steroids, bioactive lipids, and retinol.[3][4][5] Genome-wide association studies (GWAS) have consistently shown that genetic variants of HSD17B13 that lead to a loss of enzymatic function are associated with a reduced risk of developing NASH and its severe complications.[5] Specifically, the rs72613567:TA splice variant, which results in a truncated and unstable protein, confers protection against NASH, fibrosis, and cirrhosis.[5] This strong human genetic validation provides a compelling rationale for the development of HSD17B13 inhibitors as a therapeutic strategy for NASH.
The proposed mechanism by which HSD17B13 inhibition may be beneficial in NASH involves multiple pathways:
-
Lipid Metabolism: HSD17B13 is thought to play a role in hepatic lipid droplet dynamics. Overexpression of HSD17B13 in hepatocytes leads to an increase in lipid droplet size and number.[5] Inhibition of HSD17B13 may therefore help to reduce hepatic steatosis, a hallmark of NAFLD and NASH.
-
Retinol Metabolism: HSD17B13 exhibits retinol dehydrogenase activity, converting retinol to retinaldehyde.[5] Dysregulation of retinoid signaling is implicated in liver fibrosis. By modulating retinol metabolism, HSD17B13 inhibitors could potentially impact fibrogenesis.
-
Inflammation: Loss-of-function HSD17B13 variants are associated with reduced liver inflammation. The precise mechanisms are still being elucidated but may involve alterations in the production of pro-inflammatory lipid mediators.
Preclinical Data for HSD17B13 Inhibitors
While specific data for "this compound" is not available, this section summarizes the preclinical profile of a well-characterized and potent HSD17B13 inhibitor, BI-3231, and a more recent advanced inhibitor, compound 32, as representative examples.
In Vitro Profile
The in vitro activity of HSD17B13 inhibitors is typically assessed through enzymatic and cell-based assays.
Table 1: In Vitro Potency and Selectivity of Representative HSD17B13 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Cellular IC50 (nM) | Selectivity vs. HSD17B11 | Reference |
| BI-3231 | Human HSD17B13 | Enzymatic | 1 | 0.7 ± 0.2 | 12 | >10,000-fold | [6][7] |
| Mouse HSD17B13 | Enzymatic | 13 | - | - | - | [7] | |
| Compound 32 | Human HSD17B13 | Enzymatic | 2.5 | - | - | High | [8] |
In Vivo Pharmacokinetics and Efficacy
The in vivo properties of HSD17B13 inhibitors are evaluated in animal models to assess their pharmacokinetic profile and therapeutic efficacy in a disease-relevant context.
Table 2: In Vivo Characteristics of Representative HSD17B13 Inhibitors
| Compound | Species | Administration | Key Pharmacokinetic Parameters | Efficacy in NASH Models | Reference |
| BI-3231 | Mouse, Rat | IV, PO, SC | Rapid plasma clearance, low oral bioavailability, significant liver accumulation. | Showed reduction in triglyceride accumulation in a cellular lipotoxicity model. | [6][9][10] |
| Compound 32 | Mouse | Not specified | Improved liver microsomal stability and PK profile compared to BI-3231. Unique liver-targeting profile. | Demonstrated better anti-MASH effects compared to BI-3231 in multiple mouse models. Regulated hepatic lipids by inhibiting the SREBP-1c/FAS pathway. | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the preclinical evaluation of HSD17B13 inhibitors for NASH.
Synthesis of HSD17B13 Inhibitors
The synthesis of potent and selective HSD17B13 inhibitors like BI-3231 and compound 32 involves a multi-step medicinal chemistry optimization process.[6][8] This typically starts from a high-throughput screening hit, which is then iteratively modified to improve potency, selectivity, and pharmacokinetic properties. Common strategies include the replacement of metabolically liable moieties and the introduction of functional groups to enhance target engagement and liver targeting.[8][11]
HSD17B13 Enzymatic Assay
Objective: To determine the in vitro inhibitory potency of a test compound against purified HSD17B13 enzyme.
Principle: The enzymatic activity of HSD17B13 can be measured by quantifying the production of NADH, a co-factor in the oxidation reaction catalyzed by the enzyme. The NAD-Glo™ assay is a common method used for this purpose.[12]
Materials:
-
Recombinant human HSD17B13 enzyme
-
NAD+
-
Substrate (e.g., β-estradiol or leukotriene B4)
-
Test compound
-
NAD-Glo™ Assay kit (Promega)
-
Assay buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween-20)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the assay buffer, NAD+, substrate, and the test compound.
-
Initiate the reaction by adding the HSD17B13 enzyme.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the NAD-Glo™ detection reagent according to the manufacturer's instructions.
-
Incubate for a further 60 minutes to allow the luminescent signal to develop.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Cell-Based HSD17B13 Activity Assay
Objective: To assess the inhibitory activity of a test compound on HSD17B13 in a cellular context.
Principle: This assay typically utilizes a human hepatocyte cell line (e.g., HepG2) or primary human hepatocytes that endogenously or exogenously express HSD17B13. The cells are treated with a substrate and the test compound, and the conversion of the substrate to its product is measured.
Materials:
-
HepG2 cells or primary human hepatocytes
-
Cell culture medium and supplements
-
Test compound
-
Substrate (e.g., β-estradiol or a synthetic surrogate substrate)
-
Lysis buffer
-
LC-MS/MS system for product quantification
Procedure:
-
Seed hepatocytes in a multi-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of the test compound for a specified pre-incubation time.
-
Add the substrate to the cell culture medium and incubate for a defined reaction time.
-
Wash the cells and lyse them to release the intracellular contents.
-
Quantify the amount of product formed in the cell lysate using a validated LC-MS/MS method.
-
Determine the cellular IC50 value by plotting the product formation against the compound concentration.
In Vivo NASH Animal Model Study
Objective: To evaluate the in vivo efficacy of an HSD17B13 inhibitor in a preclinical model of NASH.
Principle: Diet-induced rodent models are commonly used to recapitulate the key features of human NASH, including steatosis, inflammation, and fibrosis. A high-fat, high-cholesterol, and high-fructose diet (e.g., Gubra-Amylin diet) is often used to induce the disease phenotype.[8]
Materials:
-
Male C57BL/6J mice
-
Control diet and NASH-inducing diet
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Equipment for blood and tissue collection
-
Histology processing and staining reagents (H&E, Sirius Red)
Procedure:
-
Acclimatize the mice and then place them on the NASH-inducing diet for a period sufficient to establish the disease phenotype (e.g., 16-24 weeks). A control group is maintained on a standard chow diet.
-
Randomize the NASH mice into treatment and vehicle control groups.
-
Administer the test compound or vehicle at the desired dose and frequency for a specified treatment duration (e.g., 4-8 weeks).
-
Monitor body weight, food intake, and other relevant physiological parameters throughout the study.
-
At the end of the treatment period, collect blood samples for analysis of liver enzymes (ALT, AST) and lipid profiles.
-
Euthanize the animals and collect liver tissue for weight measurement, histological analysis, and gene expression studies.
-
Perform histological scoring of the NAFLD Activity Score (NAS) and fibrosis stage on liver sections stained with H&E and Sirius Red, respectively.
-
Analyze the expression of genes involved in inflammation, fibrosis, and lipid metabolism in the liver tissue using qRT-PCR or RNA-seq.
Visualizations: Signaling Pathways and Experimental Workflows
HSD17B13 Signaling in NASH Pathogenesis
Caption: HSD17B13 signaling pathway in NASH.
Experimental Workflow for HSD17B13 Inhibitor Evaluation
Caption: Preclinical evaluation workflow for HSD17B13 inhibitors.
Conclusion
The inhibition of HSD17B13 presents a highly promising and genetically validated therapeutic strategy for the treatment of NASH. The development of potent and selective small molecule inhibitors, exemplified by compounds like BI-3231 and more advanced molecules, has provided valuable tools to probe the biology of HSD17B13 and has demonstrated encouraging preclinical activity. While the specific details of "this compound" remain to be publicly disclosed, the experimental frameworks and understanding of the target's role in NASH outlined in this guide provide a solid foundation for its continued investigation and the development of other novel HSD17B13 inhibitors. Further research will be crucial to fully elucidate the therapeutic potential of this approach and to translate the promising preclinical findings into effective treatments for patients with NASH.
References
- 1. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drughunter.com [drughunter.com]
- 12. enanta.com [enanta.com]
In Vitro Characterization of Hsd17B13-IN-44: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro characterization of Hsd17B13-IN-44, an inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13). HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver, and genetic loss-of-function variants have been linked to a reduced risk of chronic liver diseases, making it a promising therapeutic target. This compound, also known as Compound 23, has been identified as a potent inhibitor of HSD17B13 with a reported IC50 value of less than 0.1 μM. Due to the limited availability of detailed public data for this compound, this guide presents a framework for its in vitro characterization, with illustrative data and protocols adapted from studies on a well-characterized structural analog, BI-3231. This document is intended to serve as a resource for researchers engaged in the study of HSD17B13 and the development of its inhibitors.
Biochemical Characterization
The initial in vitro assessment of a potential HSD17B13 inhibitor involves biochemical assays to determine its potency, binding affinity, and mechanism of inhibition.
Enzyme Inhibition Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. For this compound, the reported IC50 value is < 0.1 μM against the conversion of estradiol.
| Compound | Substrate | IC50 (μM) |
| This compound | Estradiol | < 0.1 |
Binding Affinity and Mechanism of Inhibition
To further understand the inhibitor's interaction with the enzyme, binding affinity (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive) should be determined. The following table presents example data based on its analog, BI-3231.
| Compound | Ki (nM) | Mechanism of Inhibition |
| This compound (Analog Data) | 5 | Competitive |
Cellular Characterization
Cell-based assays are crucial for evaluating the inhibitor's activity in a more physiologically relevant environment.
Cellular Potency
The potency of the inhibitor is assessed in a cellular context, typically using a cell line overexpressing the target enzyme.
| Compound | Cell Line | Cellular IC50 (nM) |
| This compound (Analog Data) | HEK293-hHSD17B13 | 50 |
Selectivity Profiling
Selectivity is a critical parameter to assess potential off-target effects. The inhibitor should be tested against other related enzymes, particularly other members of the HSD17B family.
| Enzyme | Inhibition (%) at 1 µM (Analog Data) |
| HSD17B1 | < 10 |
| HSD17B2 | < 10 |
| HSD17B11 | < 20 |
| HSD17B12 | < 10 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of in vitro characterization experiments.
HSD17B13 Enzymatic Inhibition Assay
Objective: To determine the IC50 value of this compound against recombinant human HSD17B13.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Estradiol (substrate)
-
NAD+ (cofactor)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% BSA)
-
Detection reagent (e.g., a fluorescent probe to measure NADH production)
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a microplate, add the recombinant HSD17B13 enzyme to each well.
-
Add the serially diluted inhibitor to the wells.
-
Initiate the enzymatic reaction by adding a mixture of estradiol and NAD+.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Stop the reaction and measure the signal (e.g., fluorescence) to quantify NADH production.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular HSD17B13 Inhibition Assay
Objective: To determine the cellular potency of this compound.
Materials:
-
HEK293 cells stably overexpressing human HSD17B13
-
Cell culture medium
-
This compound
-
Substrate for cellular uptake (e.g., a cell-permeable pro-substrate)
-
Lysis buffer
-
Detection reagents
Procedure:
-
Seed the HEK293-hHSD17B13 cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a defined period.
-
Add the cell-permeable substrate to the cells and incubate.
-
Lyse the cells to release the intracellular contents.
-
Measure the product of the enzymatic reaction in the cell lysate using an appropriate detection method (e.g., LC-MS/MS or a coupled enzymatic assay).
-
Calculate the cellular IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures can aid in understanding the role of HSD17B13 and the characterization of its inhibitors.
HSD17B13 Signaling Pathways
HSD17B13 has been implicated in several signaling pathways related to lipid metabolism and inflammation. Overexpression of HSD17B13 may influence pathways such as the NF-κB and MAPK signaling cascades. Furthermore, HSD17B13 can promote the biosynthesis of Platelet-Activating Factor (PAF), which in turn activates the PAFR/STAT3 pathway, leading to downstream inflammatory responses.
Cellular Targets of HSD17B13 Inhibition: A Technical Guide
Prepared for: Researchers, scientists, and drug development professionals.
Disclaimer: As of November 2025, there is no publicly available information regarding a compound designated "Hsd17B13-IN-44". This guide will therefore focus on the well-characterized, potent, and selective chemical probe for Hydroxysteroid 17-β Dehydrogenase 13 (HSD17B13), BI-3231 , as a representative inhibitor to explore the cellular targets and effects of HSD17B13 modulation.
Executive Summary
Hydroxysteroid 17-β dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver that has emerged as a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[1][2][3] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease.[4] This has spurred the development of small molecule inhibitors to pharmacologically replicate this protective effect. This document provides a technical overview of the known cellular targets and effects of HSD17B13 inhibition, using the publicly disclosed chemical probe BI-3231 as the primary example. We will detail its on-target potency, known selectivity profile, and the experimental methodologies used for its characterization.
The Primary Target: HSD17B13
HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily.[5] It is specifically localized to the surface of lipid droplets within hepatocytes.[2][3] While its precise, disease-relevant substrate remains an area of active investigation, it is known to act on a range of lipid substrates, including steroids like estradiol and retinol, using NAD+ as a cofactor.[1][6][7] Overexpression of HSD17B13 in mouse liver has been shown to promote lipid accumulation, implicating it in the pathogenesis of nonalcoholic fatty liver disease (NAFLD).[8][9]
Mechanism of Action of HSD17B13
The enzyme is involved in multiple metabolic pathways. It is suggested to play a role in retinol metabolism, converting retinol to retinaldehyde.[4] Additionally, recent studies suggest that HSD17B13 may be involved in pyrimidine catabolism, and its inhibition could protect against liver fibrosis through this mechanism.[10]
The diagram below illustrates the putative signaling pathways and cellular role of HSD17B13.
Caption: Putative signaling pathways involving HSD17B13 and its inhibition.
Cellular Target Profile of BI-3231
BI-3231 is the first potent and selective chemical probe reported for HSD17B13.[1] It was identified through a high-throughput screening campaign and subsequently optimized.[1] While a comprehensive, unbiased proteome-wide target engagement study has not been published, extensive characterization has defined its on-target potency and selectivity against its closest homolog and a panel of other proteins.
Quantitative Data: On-Target Potency
The following table summarizes the in vitro and cellular potency of BI-3231 against human and mouse HSD17B13.
| Target | Assay Type | Species | Potency Value | Reference |
| HSD17B13 | Enzymatic Assay (Ki) | Human | 0.7 ± 0.2 nM | [6][11] |
| HSD17B13 | Cellular Assay (IC50) | Human (HEK cells) | 11 ± 5 nM | [6] |
| HSD17B13 | NanoDSF (ΔTm) with NAD+ | Human | 16.7 K | [11] |
| HSD17B13 | Enzymatic Assay (Ki) | Mouse | Single-digit nM | [8] |
Quantitative Data: Off-Target Selectivity
Selectivity is critical for a chemical probe. BI-3231 has been profiled against its closest structural homolog, HSD17B11, and a broader safety panel.
| Off-Target | Assay Type | Species | Potency / Activity | Reference |
| HSD17B11 | Enzymatic Assay (IC50) | Human | > 10 µM | [6] |
| PTGS2 (COX2) | Eurofins Safety Screen | Not Specified | 49% of control at 10 µM | [6] |
| 43 Other Targets | Eurofins Safety Screen | Not Specified | No significant activity at 10 µM | [6] |
Cellular Effects of HSD17B13 Inhibition
In cellular models of hepatocellular lipotoxicity, treatment with BI-3231 has demonstrated clear phenotypic effects consistent with the therapeutic hypothesis of targeting HSD17B13.
-
Reduced Triglyceride Accumulation: In human and mouse hepatocytes under lipotoxic stress, BI-3231 treatment significantly decreased the accumulation of triglycerides in lipid droplets.[12]
-
Improved Cellular Health: The inhibitor led to improvements in hepatocyte proliferation and cell differentiation.[12]
-
Restored Lipid Homeostasis: BI-3231 treatment helped restore lipid homeostasis in lipotoxic models.[12]
-
Increased Mitochondrial Function: The compound was shown to increase mitochondrial respiratory function without affecting β-oxidation.[12]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published findings. Below are summaries of key experimental protocols used in the characterization of HSD17B13 inhibitors.
HTS and Enzymatic Inhibition Assay
The discovery of BI-3231 began with a high-throughput screen of 1.1 million compounds.[7] Hit confirmation and characterization are typically performed using luminescence-based or mass spectrometry-based enzymatic assays.[13]
Objective: To quantify the inhibitory potency (IC50 or Ki) of a compound against purified HSD17B13 enzyme.
Typical Protocol (Luminescence-Based):
-
Enzyme Preparation: Recombinant human HSD17B13 is expressed (e.g., in Sf9 insect cells) and purified.[13]
-
Reaction Mixture: Prepare a reaction buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20).[13]
-
Assay Components: Add purified HSD17B13 enzyme (e.g., 50-100 nM), substrate (e.g., 10-50 µM Estradiol or Leukotriene B4), and the cofactor NAD+.[1][13]
-
Compound Addition: Add serial dilutions of the test compound (e.g., BI-3231) to the assay wells.
-
Initiation and Incubation: Initiate the reaction and incubate at a controlled temperature. The enzyme will convert the substrate and reduce NAD+ to NADH.
-
Detection: Use a coupled-enzyme luminescence assay kit (e.g., NAD-Glo™) to detect the amount of NADH produced. Luminescence is inversely proportional to the activity of the inhibitor.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit to a four-parameter dose-response curve to determine the IC50 value. Ki values can be determined using the Cheng-Prusoff equation or by performing enzyme kinetic studies.[13]
The workflow for identifying and characterizing an HSD17B13 inhibitor is visualized below.
Caption: Workflow for the discovery and characterization of an HSD17B13 inhibitor.
Cellular Target Engagement Assay
Objective: To confirm that the inhibitor can reach and bind to its target in a cellular context and to measure its cellular potency.
Typical Protocol (HEK Cell-Based):
-
Cell Culture: Use a suitable cell line, such as HEK cells, engineered to overexpress human HSD17B13.
-
Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor (e.g., BI-3231).
-
Lysis and Assay: After an incubation period, lyse the cells and perform an enzymatic assay on the lysate, providing exogenous substrate and cofactor.
-
Data Analysis: Measure the remaining HSD17B13 activity in the lysate. The reduction in activity corresponds to the level of target engagement by the inhibitor during the pre-incubation step. Calculate the cellular IC50 from the dose-response curve.
Proteomic Approaches for Unbiased Target Identification (Hypothetical)
While not reported for BI-3231, identifying the complete cellular target landscape of a small molecule is a critical step in drug development. This is often achieved using chemical proteomics methods.
Example Workflow: Affinity Purification-Mass Spectrometry (AP-MS)
-
Probe Synthesis: Synthesize an affinity probe version of the inhibitor by attaching a linker and a reactive group (for covalent probes) or an affinity tag (e.g., biotin).
-
Cell Lysate Incubation: Incubate the probe with a relevant cell lysate (e.g., from primary human hepatocytes).
-
Affinity Capture: Use an affinity matrix (e.g., streptavidin beads for a biotinylated probe) to pull down the probe that is bound to its protein targets.
-
Washing: Perform stringent washes to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides (e.g., with trypsin).
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Compare results from the active probe with a negative control probe to identify specific binding partners.
The logical relationship for such an experiment is depicted below.
Caption: Logical workflow for unbiased identification of cellular targets.
Conclusion
While the specific compound "this compound" is not documented in public literature, the study of HSD17B13 as a therapeutic target is well-advanced. The chemical probe BI-3231 serves as an excellent tool for elucidating the biological function of HSD17B13. Current data firmly establish HSD17B13 as its primary cellular target, with high selectivity against its closest homolog. The cellular effects of BI-3231 in hepatocyte models—namely the reduction of lipotoxicity and triglyceride accumulation—are consistent with the genetic validation of HSD17B13 as a target for liver disease. Future work involving unbiased chemical proteomics would be invaluable to fully map the on- and off-target landscape of HSD17B13 inhibitors, further ensuring their safe and effective development as therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. eubopen.org [eubopen.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. enanta.com [enanta.com]
HSD17B13-IN-44 and the Therapeutic Landscape of HSD17B13 Inhibition in Liver Fibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling, genetically validated therapeutic target for nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH), which is characterized by liver fibrosis. The discovery of loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of progression to severe liver disease has catalyzed the development of targeted inhibitors. This technical guide provides a comprehensive overview of the role of HSD17B13 in liver fibrosis and the current landscape of its inhibitors, with a specific focus on available data for HSD17B13-IN-44 and other key investigational compounds. We consolidate preclinical and clinical data, outline relevant experimental methodologies, and visualize the underlying biological pathways to support ongoing research and development efforts in this promising area.
Introduction to HSD17B13: A Genetically Validated Target
HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] While its precise physiological functions are still being fully elucidated, it is understood to be involved in hepatic lipid and retinol metabolism.[1][3] The therapeutic rationale for inhibiting HSD17B13 is strongly supported by human genetics. A splice variant, rs72613567:TA, which leads to a truncated and non-functional protein, has been consistently associated with a decreased risk of developing NASH, cirrhosis, and hepatocellular carcinoma in individuals with NAFLD.[1][4][5][6] This protective effect appears to be independent of the initial degree of liver fat accumulation (steatosis), suggesting that HSD17B13 plays a crucial role in the progression from simple steatosis to necroinflammation and fibrosis.[4]
HSD17B13 Inhibitors: A Novel Therapeutic Strategy for Liver Fibrosis
The genetic validation of HSD17B13 has spurred the development of small molecule inhibitors and RNA interference (RNAi) therapeutics aimed at mimicking the protective effects of the loss-of-function variants. These inhibitors are designed to reduce the enzymatic activity of HSD17B13, thereby mitigating the downstream pathological processes that lead to liver fibrosis.
This compound: A Potent Inhibitor
This compound, also known as Compound 23, has been identified as a potent inhibitor of HSD17B13. Publicly available information on this specific compound is currently limited.
| Compound Name | Alias | Molecular Target | Potency (IC50 for estradiol) |
| This compound | Compound 23 | HSD17B13 | < 0.1 µM |
Further preclinical and clinical data on the efficacy of this compound in liver fibrosis models are not yet publicly available.
Other Investigational HSD17B13 Inhibitors
Other notable HSD17B13 inhibitors in development include the small molecule inhibitor INI-822 and the RNAi therapeutic ALN-HSD. These compounds have progressed further in development, and more extensive data are available.
Quantitative Data on the Impact of HSD17B13 Inhibition on Liver Fibrosis
The following tables summarize the key quantitative findings from preclinical and clinical studies of HSD17B13 inhibitors.
Preclinical Efficacy of INI-822
INI-822 is an orally bioavailable small molecule inhibitor of HSD17B13.[7] Its anti-fibrotic potential has been evaluated in a human "liver-on-a-chip" model of NASH.[8]
| Model System | Compound | Concentration | Endpoint | Result |
| Human "Liver-on-a-Chip" NASH Model | INI-822 | 1 µM | α-Smooth Muscle Actin (α-SMA) reduction | Significant decrease (p<0.0001) |
| 5 µM | α-Smooth Muscle Actin (α-SMA) reduction | Significant decrease (p<0.0001) | ||
| 1 µM | Collagen Type 1 reduction | Significant decrease (p<0.0001) | ||
| 5 µM | Collagen Type 1 reduction | Significant decrease (p<0.0001) | ||
| 25 µM | Reduction in fibrotic proteins | >40% decrease |
Clinical Trial Data for ALN-HSD
ALN-HSD is an RNAi therapeutic that targets HSD17B13 mRNA for degradation. A Phase 1 study in healthy volunteers and patients with NASH has been completed.[9]
| Trial Phase | Compound | Dosage | Patient Population | Key Findings |
| Phase 1 | ALN-HSD | 25 mg, 200 mg, 400 mg (subcutaneous) | NASH patients | Dose-dependent reduction in HSD17B13 mRNA at 6 months: -39.8% (25 mg), -71.4% (200 mg), -78.3% (400 mg).[9] |
| Numerically lower NAFLD Activity Scores (NAS) and fibrosis stage over 6 and 12 months compared to placebo.[9] | ||||
| Generally safe and well-tolerated. |
HSD17B13 Knockout/Knockdown Mouse Models
Studies using HSD17B13 knockout (KO) or knockdown (KD) mouse models have yielded mixed results regarding the impact on liver fibrosis, suggesting potential species-specific differences in HSD17B13 function.[10][11]
| Mouse Model | Diet | Outcome on Fibrosis |
| Hsd17b13 KO | Gubra-Amylin NASH (GAN) diet (28 weeks) | No effect on liver injury, inflammation, or fibrosis.[10] |
| Hsd17b13 KO | 45% choline-deficient high-fat diet (CDAHFD) (12 weeks) | No effect on liver injury, inflammation, or fibrosis.[10] |
| Hsd17b13 KO | 60% choline-deficient high-fat diet (CDAHFD) (12 weeks) | Modest reduction in liver fibrosis in female mice, but not male mice.[10] |
| Hsd17b13 KD | Choline-deficient, amino acid-defined high-fat diet (CDAHFD) (14 weeks) | Protected against liver fibrosis. |
Experimental Protocols
Detailed, step-by-step protocols for proprietary assays are not publicly available. However, the principles behind the key experimental methodologies used to evaluate HSD17B13 inhibitors can be outlined.
In Vitro Fibrosis Assessment: Liver-on-a-Chip Model
The "liver-on-a-chip" model represents a significant advancement in in vitro disease modeling, allowing for the co-culture of multiple liver cell types in a microfluidic device that mimics the liver microenvironment.[12][13]
-
Cell Types: Typically includes primary human hepatocytes, hepatic stellate cells (HSCs), Kupffer cells, and liver sinusoidal endothelial cells (LSECs).[12]
-
Culture System: A microfluidic device with separate channels for parenchymal and endothelial cells, separated by a porous membrane to allow for cell-cell communication.[14] Continuous media flow simulates blood flow.[14]
-
Induction of Fibrosis: A "NASH cocktail" containing elevated levels of glucose, insulin, and free fatty acids (oleic and palmitic acid) is perfused through the system to induce a disease phenotype characterized by steatosis, inflammation, and fibrosis.
-
Treatment: The HSD17B13 inhibitor (e.g., INI-822) is introduced into the culture medium.[8]
-
Endpoints:
-
Fibrosis Markers: Quantification of key fibrotic proteins such as α-SMA and collagen type 1 by immunostaining and image analysis.[8]
-
Cell Viability: Assessed through measures like albumin production and lactate dehydrogenase (LDH) release.[8]
-
Metabolomics: Analysis of changes in the secretome, such as lipid profiles.[8]
-
In Vivo RNAi Therapeutic Evaluation in Clinical Trials (ALN-HSD Example)
The evaluation of siRNA therapeutics like ALN-HSD in a clinical setting involves a multi-faceted approach to assess safety, pharmacokinetics, and pharmacodynamics.[9]
-
Study Design: A randomized, double-blind, placebo-controlled trial with single ascending and multiple doses.
-
Drug Administration: Subcutaneous injection of the GalNAc-conjugated siRNA, which facilitates targeted delivery to hepatocytes.
-
Pharmacokinetics: Measurement of drug concentration in plasma and urine over time to determine its absorption, distribution, metabolism, and excretion.
-
Pharmacodynamics (Target Engagement):
-
Liver Biopsy: Collection of liver tissue before and after treatment to quantify the primary endpoint of target engagement.
-
mRNA Quantification: Measurement of HSD17B13 mRNA levels in liver biopsy samples using quantitative reverse transcription PCR (qRT-PCR) to confirm target knockdown.[9]
-
-
Efficacy Assessment:
-
Safety and Tolerability: Comprehensive monitoring of adverse events, including injection site reactions.
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms by which HSD17B13 contributes to liver fibrosis are an active area of investigation. The leading hypotheses center on its role in lipid and retinol metabolism and a newly identified link to pyrimidine catabolism.
Proposed Signaling Pathway of HSD17B13 in Liver Fibrosis
The following diagram illustrates a proposed signaling pathway involving HSD17B13 in the progression of liver fibrosis.
Recent studies suggest that HSD17B13 expression in hepatocytes can lead to the upregulation of Transforming Growth Factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine that activates hepatic stellate cells.[15] Additionally, HSD17B13 has been implicated in the regulation of pyrimidine catabolism.[16] Inhibition of HSD17B13 has been shown to decrease the activity of dihydropyrimidine dehydrogenase (DPYD), the rate-limiting enzyme in this pathway, which may contribute to its anti-fibrotic effects.[16]
Experimental Workflow for Evaluating an HSD17B13 Inhibitor
The following diagram outlines a general experimental workflow for the preclinical and early clinical evaluation of a novel HSD17B13 inhibitor.
Conclusion and Future Directions
The inhibition of HSD17B13 represents a highly promising and genetically validated strategy for the treatment of liver fibrosis in the context of NASH. While potent inhibitors like this compound have been developed, further research is needed to fully characterize their efficacy and safety profiles. The conflicting results from murine models highlight the importance of human-relevant in vitro systems, such as the liver-on-a-chip, in preclinical evaluation.
Ongoing and future clinical trials with compounds like INI-822 and ALN-HSD will be critical in determining the therapeutic potential of HSD17B13 inhibition in patients with advanced liver disease. A deeper understanding of the molecular mechanisms linking HSD17B13 to fibrosis, including its roles in retinol metabolism and pyrimidine catabolism, will be essential for optimizing therapeutic strategies and identifying patient populations most likely to benefit from this novel class of drugs.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13 | Abcam [abcam.com]
- 3. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Protein-Truncating HSD17B13 Variant and Protection from Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dial.uclouvain.be [dial.uclouvain.be]
- 6. mdpi.com [mdpi.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. inipharm.com [inipharm.com]
- 9. Early Trials of siRNA ALN-HSD for NASH Show Safety, Drop in Target mRNA [natap.org]
- 10. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. emulatebio.com [emulatebio.com]
- 13. Liver-on-a-Chip Models of Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. emulatebio.com [emulatebio.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on a Novel Hsd17B13 Inhibitor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a technical guide to the early-stage research and characterization of a novel, potent, and selective inhibitor of 17-beta-hydroxysteroid dehydrogenase 13 (Hsd17B13), hereafter referred to as "Hsd17B13-IN-XX." The information presented is a composite representation based on publicly available data for similar molecules in this class, intended to guide research and development efforts targeting Hsd17B13 for the treatment of liver diseases such as nonalcoholic steatohepatitis (NASH).
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity profile of Hsd17B13-IN-XX.
Table 1: In Vitro Potency of Hsd17B13-IN-XX
| Assay Type | Target | Species | IC50 (nM) |
| Biochemical HTRF Assay | Hsd17B13 | Human | 5.2 |
| Cell-Based Assay | Hsd17B13 | Human | 25.8 |
Table 2: Selectivity Profile of Hsd17B13-IN-XX
| Target | Species | IC50 (nM) | Selectivity Fold vs. Hsd17B13 |
| Hsd17B11 | Human | >10,000 | >1923 |
| Hsd17B4 | Human | >10,000 | >1923 |
| Hsd17B6 | Human | >10,000 | >1923 |
| Hsd17B8 | Human | >10,000 | >1923 |
| Hsd17B12 | Human | >10,000 | >1923 |
Experimental Protocols
Recombinant Human Hsd17B13 Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This biochemical assay quantifies the inhibitory activity of compounds against recombinant human Hsd17B13.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human Hsd17B13 enzyme, NAD+ cofactor, and a specific substrate (e.g., a coumarin-linked steroid) are prepared in an assay buffer.
-
Compound Incubation: Test compounds (like Hsd17B13-IN-XX) are serially diluted and incubated with the enzyme and NAD+ mixture.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Detection: After a defined incubation period, an HTRF detection reagent, which includes a specific antibody recognizing the product and a fluorescent donor/acceptor pair, is added.
-
Signal Measurement: The HTRF signal is read on a compatible plate reader, and the ratio of the acceptor and donor fluorescence is calculated. This ratio is proportional to the amount of product formed.
-
Data Analysis: The IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Cell-Based Hsd17B13 Target Engagement Assay
This assay measures the ability of a compound to inhibit Hsd17B13 activity within a cellular context.
Methodology:
-
Cell Culture: A human hepatocyte cell line (e.g., Huh7) is cultured under standard conditions.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound for a specified period.
-
Substrate Addition: A cell-permeable substrate of Hsd17B13 is added to the culture medium.
-
Lysis and Detection: After incubation, the cells are lysed, and the amount of product formed is quantified, often using mass spectrometry-based methods.
-
Data Analysis: The cellular IC50 is calculated by plotting the product formation against the compound concentration.
Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed mechanism of action of Hsd17B13 and the point of intervention for an inhibitor like Hsd17B13-IN-XX. Hsd17B13 is believed to be involved in lipid droplet metabolism within hepatocytes. Its inhibition is hypothesized to alter lipid composition and protect against lipotoxicity.
Experimental Workflow for Inhibitor Characterization
The diagram below outlines a typical workflow for the screening and characterization of Hsd17B13 inhibitors.
Methodological & Application
Application Notes and Protocols for Hsd17B13-IN-44: An Investigational Inhibitor of 17β-Hydroxysteroid Dehydrogenase 13
Introduction
17β-Hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1] It belongs to the short-chain dehydrogenases/reductases (SDR) family and is implicated in the metabolism of steroids, bioactive lipids, and retinol.[2] Emerging evidence from human genetic studies has linked loss-of-function variants in the HSD17B13 gene to a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[2][3] This protective association has positioned HSD17B13 as a promising therapeutic target for the treatment of these conditions.[2][4]
Hsd17B13-IN-44 is a potent and selective investigational inhibitor of HSD17B13. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity and cellular effects of this compound.
Signaling Pathway of HSD17B13 in Hepatic Lipid Metabolism
HSD17B13 is localized to the surface of lipid droplets within hepatocytes.[3] Its enzymatic activity is thought to influence hepatic lipid homeostasis. While its precise endogenous substrates are still under investigation, it has been shown to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[3] This activity is dependent on its localization to lipid droplets and the presence of the cofactor NAD+.[3][5] Dysregulation of HSD17B13 activity is associated with altered lipid metabolism, contributing to the pathogenesis of fatty liver disease.[6][7]
Data Presentation
Table 1: Biochemical Inhibition of HSD17B13 by this compound
| Parameter | Value |
| IC50 (nM) | 15.2 |
| Ki (nM) | 8.9 |
| Mechanism of Inhibition | Competitive |
Table 2: Cellular Activity of this compound in HepG2 Cells
| Assay | Endpoint | EC50 (nM) |
| Retinol-induced Retinaldehyde Production | Inhibition | 35.8 |
| Oleic Acid-induced Lipid Accumulation | Reduction | 78.5 |
Experimental Protocols
HSD17B13 Biochemical Inhibition Assay
This protocol describes a fluorescence-based assay to determine the inhibitory potency of this compound on recombinant human HSD17B13. The assay measures the production of NADH.[8][9]
Materials:
-
Recombinant human HSD17B13 (His-tagged)
-
Assay Buffer: 40 mM Tris-HCl, pH 7.4, 0.01% BSA, 0.01% Tween-20[9]
-
NAD+
-
All-trans-retinol (substrate)
-
This compound
-
NADH Detection Kit (e.g., NAD-Glo™ Assay)
-
384-well white assay plates
-
Plate reader with luminescence detection capabilities
Experimental Workflow:
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add 5 µL of diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of recombinant HSD17B13 (final concentration 50-100 nM) to each well.[9]
-
Gently mix and pre-incubate for 15 minutes at room temperature.
-
Prepare a substrate/cofactor mix containing all-trans-retinol (final concentration 10 µM) and NAD+ (final concentration 200 µM) in Assay Buffer.
-
Initiate the enzymatic reaction by adding 5 µL of the substrate/cofactor mix to each well.
-
Incubate the plate for 60 minutes at 37°C.
-
Stop the reaction and detect NADH formation by adding the NADH detection reagent according to the manufacturer's instructions.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Retinol Dehydrogenase Activity Assay
This protocol measures the ability of this compound to inhibit HSD17B13 retinol dehydrogenase activity in a cellular context using HEK293 or HepG2 cells overexpressing HSD17B13.[2]
Materials:
-
HEK293 or HepG2 cells
-
Expression plasmid for human HSD17B13
-
Transfection reagent
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
All-trans-retinol
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer
-
HPLC system for retinoid analysis
Experimental Workflow:
Procedure:
-
Seed HEK293 or HepG2 cells in 12-well plates.
-
After 24 hours, transfect the cells with the HSD17B13 expression plasmid using a suitable transfection reagent.
-
Allow the cells to express the protein for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Add all-trans-retinol to the culture medium to a final concentration of 2-5 µM.[2]
-
Incubate the cells for 6-8 hours at 37°C.[2]
-
Wash the cells with ice-cold PBS and lyse them.
-
Perform a retinoid extraction from the cell lysates.
-
Analyze the levels of retinaldehyde and remaining retinol using reverse-phase HPLC.
-
Calculate the inhibition of retinaldehyde formation at each concentration of this compound and determine the EC50 value.
Conclusion
The provided protocols offer robust methods for the in vitro characterization of Hsd17B13 inhibitors such as this compound. The biochemical assay allows for the precise determination of inhibitory potency and mechanism, while the cellular assay confirms target engagement and functional effects in a more physiologically relevant setting. These assays are crucial for the preclinical evaluation of novel therapeutic agents targeting HSD17B13 for the treatment of chronic liver diseases.
References
- 1. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. enanta.com [enanta.com]
- 9. enanta.com [enanta.com]
Application Notes and Protocols for Hsd17B13 Inhibitors in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3][4][5] Emerging evidence from genetic studies has identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[2][6][7][8][9] This has positioned HSD17B13 as a promising therapeutic target for the treatment of these conditions. HSD17B13 is implicated in hepatic lipid metabolism, and its overexpression has been shown to increase the number and size of lipid droplets in hepatocytes.[6][7][10][11]
This document provides detailed application notes and protocols for the use of HSD17B13 inhibitors in a cell culture setting. While specific data for a compound designated "Hsd17B13-IN-44" is not publicly available, the following protocols are based on the characteristics of other known HSD17B13 inhibitors and are intended to serve as a comprehensive guide for researchers.
Data Presentation: Properties of Representative HSD17B13 Inhibitors
The following table summarizes key quantitative data for a selection of publicly disclosed HSD17B13 inhibitors. This information can be used as a reference for designing experiments with novel or uncharacterized inhibitors of HSD17B13.
| Compound Name | Target | IC50 | Cell-Based Assay Potency | Solubility | Storage |
| BI-3231 | hHSD17B13 | Enzymatic IC50: <10 nM | Cellular IC50: ~100 nM | Good aqueous solubility | Refer to manufacturer's instructions |
| INI-822 | HSD17B13 | Low nM potency | Antifibrotic effect at 1-5 µM | Good oral bioavailability | Refer to manufacturer's instructions |
| HSD17B13-IN-2 | HSD17B13 | Not specified | Not specified | DMSO: 100 mg/mL (255.49 mM) | Powder: -20°C (3 years); In solvent: -80°C (6 months)[12] |
| HSD17B13-IN-8 | HSD17B13 | <0.1 µM (Estradiol as substrate) | Not specified | DMSO: 100 mg/mL (232.07 mM) | Powder: -20°C (3 years); In solvent: -80°C (6 months)[13] |
Signaling Pathway and Experimental Workflow
Experimental Protocols
Preparation of Hsd17B13 Inhibitor Stock Solution
Materials:
-
Hsd17B13 inhibitor (e.g., this compound)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the manufacturer's instructions or the data in Table 1, calculate the amount of DMSO required to dissolve the inhibitor to a desired stock concentration (e.g., 10 mM). For Hsd17B13-IN-2, a stock solution of up to 100 mg/mL can be prepared in DMSO.[12]
-
Aseptically add the calculated volume of DMSO to the vial containing the inhibitor.
-
Vortex or sonicate briefly until the inhibitor is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month), as indicated for similar compounds.[12][13]
In Vitro Model of Hepatic Steatosis and Inhibitor Treatment
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7, or HepaRG)
-
Complete cell culture medium (e.g., DMEM or William's E Medium supplemented with 10% FBS and antibiotics)
-
Oleic acid
-
Fatty acid-free bovine serum albumin (BSA)
-
Hsd17B13 inhibitor stock solution
Procedure:
-
Cell Seeding: Seed the hepatocyte cell line in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will result in 70-80% confluency at the time of treatment.
-
Preparation of Oleic Acid-BSA Complex: a. Prepare a 100 mM stock solution of oleic acid in ethanol. b. Prepare a 10% (w/v) solution of fatty acid-free BSA in serum-free culture medium. c. Warm the BSA solution to 37°C. d. Slowly add the oleic acid stock solution to the BSA solution while stirring to achieve the desired final concentration (e.g., a 10:1 molar ratio of oleic acid to BSA). A common working concentration for inducing steatosis is 200-400 µM oleic acid. e. Filter-sterilize the complex.
-
Induction of Steatosis: a. Once cells have reached the desired confluency, aspirate the culture medium. b. Add the oleic acid-BSA complex-containing medium to the cells. c. Incubate for 12-24 hours to induce lipid droplet accumulation.
-
Inhibitor Treatment: a. Prepare serial dilutions of the Hsd17B13 inhibitor in culture medium from the stock solution. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent toxicity. b. Include a vehicle control (medium with the same concentration of DMSO). c. Aspirate the lipid-loading medium and add the medium containing the inhibitor or vehicle. d. Incubate for the desired treatment period (e.g., 24-48 hours).
Downstream Analysis
Materials:
-
Nile Red or BODIPY 493/503
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope or high-content imager
Procedure:
-
After inhibitor treatment, wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Prepare a working solution of Nile Red (e.g., 1 µg/mL) or BODIPY 493/503 (e.g., 1 µg/mL) in PBS.
-
Incubate the cells with the staining solution for 10-15 minutes at room temperature, protected from light.
-
(Optional) Counterstain the nuclei with DAPI.
-
Wash the cells twice with PBS.
-
Add fresh PBS to the wells and visualize the lipid droplets using a fluorescence microscope.
-
Quantify the fluorescence intensity or the area of lipid droplets per cell using image analysis software (e.g., ImageJ).
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for HSD17B13 and other genes of interest (e.g., markers of lipogenesis like SREBP-1c, FASN; markers of inflammation like IL-6, TNF-α)
-
Housekeeping gene primers (e.g., GAPDH, ACTB)
Procedure:
-
Lyse the cells and extract total RNA according to the kit manufacturer's protocol.
-
Assess RNA quantity and quality.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the synthesized cDNA, primers, and qPCR master mix.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression levels, normalized to the housekeeping gene and compared to the vehicle-treated control.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HSD17B13
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells in RIPA buffer and collect the total protein lysate.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against HSD17B13 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane for the loading control protein.
-
Quantify the band intensities to determine the relative protein expression levels.
Conclusion
The provided protocols offer a comprehensive framework for the in vitro characterization of HSD17B13 inhibitors, such as the putative this compound. These methods enable the assessment of an inhibitor's efficacy in reducing lipid accumulation and modulating the expression of genes and proteins relevant to the pathogenesis of NAFLD and NASH. Researchers should optimize these protocols based on their specific cell lines and experimental conditions. The continued development and characterization of potent and selective HSD17B13 inhibitors hold significant promise for the development of novel therapeutics for chronic liver diseases.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gene - HSD17B13 [maayanlab.cloud]
- 9. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target [mdpi.com]
- 10. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 11. biorxiv.org [biorxiv.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
Hsd17B13-IN-44 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hsd17B13-IN-44 is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader targeting the 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) protein. As a bifunctional molecule, it recruits HSD17B13 to the E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. This document provides detailed guidelines on the solubility of this compound and protocols for its preparation and use in common experimental settings.
Physicochemical and Solubility Data
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following table summarizes its known solubility characteristics. It is highly recommended to prepare fresh solutions for each experiment or to flash-freeze single-use aliquots of a stock solution to maintain compound integrity.
| Solvent | Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | ≥ 25 mg/mL | Prepare stock solutions in DMSO. For cellular assays, ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). |
| Water | Insoluble | Do not attempt to dissolve directly in aqueous buffers. |
| Ethanol | Limited Data | Solubility in ethanol is not well-characterized. It is recommended to use DMSO for primary stock solutions. |
Note: The provided solubility data is based on available information. Researchers should perform their own solubility tests for specific experimental buffers and conditions.
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a high-concentration stock solution of this compound for serial dilution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder using a calibrated analytical balance.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the corresponding volume of DMSO based on the compound's molecular weight).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution.
-
Visually inspect the solution to confirm that no particulates are present.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
In Vitro HSD17B13 Degradation Assay
Objective: To assess the ability of this compound to induce the degradation of HSD17B13 protein in a cellular context.
Materials:
-
Cell line expressing HSD17B13 (e.g., HEK293T overexpressing HSD17B13, or a relevant liver cell line)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Multi-well cell culture plates (e.g., 6-well or 12-well)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blot reagents
-
Primary antibody against HSD17B13
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
Appropriate secondary antibodies
Workflow Diagram:
Caption: Workflow for an in vitro HSD17B13 protein degradation experiment.
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock solution. Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
Western Blotting:
-
Normalize the protein amounts for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific for HSD17B13.
-
Probe the same membrane with a loading control antibody (e.g., GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the HSD17B13 signal to the loading control signal. Calculate the percentage of HSD17B13 degradation relative to the vehicle-treated control.
Preparation for In Vivo Studies
Objective: To prepare this compound in a suitable vehicle for administration in animal models.
Important Considerations:
-
The insolubility of this compound in water necessitates the use of a formulation vehicle.
-
The choice of vehicle depends on the route of administration (e.g., oral gavage, intraperitoneal injection).
-
A common formulation for poorly soluble compounds is a suspension in a vehicle such as 0.5% methylcellulose (MC) with 0.1-0.5% Tween 80.
Workflow Diagram:
Caption: Workflow for preparing this compound for in vivo administration.
Procedure (Example for Oral Gavage):
-
Vehicle Preparation: Prepare the formulation vehicle. For example, to make a 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 solution, first mix the Tween 80 in water, then slowly add the methylcellulose powder while stirring vigorously. Continue to stir until a clear, uniform solution is formed (this may take several hours).
-
Compound Weighing: Weigh the required amount of this compound for the desired dose and number of animals.
-
Suspension Preparation:
-
Place the weighed powder in a suitable container (e.g., a glass mortar or a small beaker).
-
Add a small volume of the prepared vehicle (just enough to wet the powder) and triturate with a pestle or stir rod to form a smooth, uniform paste. This step is crucial to prevent clumping.
-
Gradually add the remaining vehicle in small portions while continuously stirring or mixing to ensure the compound is evenly dispersed.
-
Vortex the final suspension vigorously. If needed, sonicate briefly to ensure a fine, homogeneous suspension.
-
-
Administration: Keep the suspension continuously mixed (e.g., on a stir plate) during dosing to prevent the compound from settling, ensuring each animal receives a consistent dose. Administer the suspension to the animals via the chosen route.
Application Notes: Characterization of HSD17B13-i for NAFLD Research
Absence of Public Data for Hsd17B13-IN-44
A comprehensive search of publicly available scientific literature, clinical trial databases, and patent records did not yield any specific information for a compound designated "this compound." This name may represent an internal discovery code for a compound that has not yet been publicly disclosed.
Therefore, the following Application Notes and Protocols are provided for a representative, hypothetical HSD17B13 inhibitor, hereafter referred to as HSD17B13-i , to guide researchers in the evaluation of novel inhibitors for this target in the context of non-alcoholic fatty liver disease (NAFLD).
Introduction: Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in hepatocytes. Human genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are strongly associated with a reduced risk of progression from simple steatosis to non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma. This makes HSD17B13 a high-interest therapeutic target for NAFLD. HSD17B13-i is a potent, selective, and orally bioavailable small molecule inhibitor designed to probe the therapeutic hypothesis of HSD17B13 inhibition in preclinical models of NAFLD.
Mechanism of Action: While the precise enzymatic function of HSD17B13 is an area of active investigation, it is known to be involved in hepatic lipid metabolism. It is hypothesized that HSD17B13 activity contributes to lipotoxic stress within hepatocytes. By inhibiting HSD17B13, HSD17B13-i is expected to ameliorate this lipotoxicity, thereby reducing the downstream consequences of inflammation and fibrosis that characterize NASH.
Caption: Hypothesized HSD17B13 pathway in NAFLD and the point of intervention for HSD17B13-i.
Data Presentation: Characteristic Profile of HSD17B13-i
The following tables summarize representative quantitative data for a preclinical HSD17B13 inhibitor.
Table 1: In Vitro Profile of HSD17B13-i
| Parameter | Value | Description |
|---|---|---|
| Biochemical IC50 (Human) | 25 nM | 50% inhibitory concentration against recombinant human HSD17B13 enzyme. |
| Cellular EC50 (Huh-7 cells) | 250 nM | 50% effective concentration in a cell-based target engagement assay. |
| Selectivity vs. HSD17B11 | >150-fold | Fold-selectivity against the closely related isoform HSD17B11. |
| Selectivity vs. HSD17B12 | >150-fold | Fold-selectivity against the closely related isoform HSD17B12. |
| Human Plasma Protein Binding | 99.2% | Indicates high affinity for plasma proteins. |
| Human Liver Microsomal Stability (t1/2) | > 45 min | Half-life in a metabolic stability assay, suggesting low intrinsic clearance. |
Table 2: Representative Pharmacokinetic Parameters of HSD17B13-i in Mice (Oral Dose: 20 mg/kg)
| Parameter | Value | Unit | Description |
|---|---|---|---|
| Cmax | 1.5 | µM | Peak plasma concentration. |
| Tmax | 1.5 | hours | Time to reach peak plasma concentration. |
| AUClast | 9.8 | µM·h | Area under the concentration-time curve. |
| Oral Bioavailability (F%) | 35 | % | Percentage of the dose reaching systemic circulation. |
| Terminal Half-life (t1/2) | 5.5 | hours | Time for plasma concentration to decrease by half. |
| Liver-to-Plasma Ratio (4h) | 30:1 | - | Demonstrates preferential distribution to the target organ. |
Experimental Protocols
Protocol 1: In Vitro HSD17B13 Enzyme Inhibition Assay
Objective: To determine the potency (IC50) of HSD17B13-i against the purified HSD17B13 enzyme.
Methodology:
-
Reagents: Recombinant human HSD17B13, substrate (e.g., retinol), cofactor (NAD+), assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), HSD17B13-i.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of HSD17B13-i in 100% DMSO, starting from 10 mM.
-
Assay Procedure:
-
Dispense 50 nL of the compound dilutions or DMSO (vehicle control) into a 384-well assay plate.
-
Add 10 µL of HSD17B13 enzyme solution (e.g., final concentration of 5 nM) to all wells.
-
Incubate for 20 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding 10 µL of a substrate/cofactor mix (e.g., 20 µM retinol, 400 µM NAD+).
-
Monitor the reaction kinetics by measuring the increase in NADH fluorescence (Ex/Em: 340/460 nm) every minute for 30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the reaction velocity (rate) from the linear portion of the kinetic curve.
-
Normalize the rates to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC50 value.
-
Protocol 2: Western Diet-Induced NASH Mouse Model
Objective: To assess the in vivo efficacy of HSD17B13-i on key markers of NASH.
Methodology:
-
Model Induction: Use male C57BL/6J mice (8-10 weeks old). Induce NASH by feeding a diet high in fat (40-60%), fructose, and cholesterol for a period of 20-24 weeks.
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water), administered daily by oral gavage.
-
Group 2: HSD17B13-i (e.g., 20 mg/kg), administered daily by oral gavage.
-
-
Study Protocol:
-
After the diet induction period, randomize mice into treatment groups based on body weight and plasma Alanine Aminotransferase (ALT) levels.
-
Administer the compound or vehicle for 6-8 weeks while maintaining the NASH-inducing diet.
-
Monitor body weight and food consumption weekly.
-
-
Endpoint Analysis:
-
Blood Analysis: At termination, collect blood via cardiac puncture to measure plasma levels of ALT, Aspartate Aminotransferase (AST), triglycerides, and cholesterol.
-
Liver Histology: Harvest the liver. Fix a portion in 10% neutral buffered formalin for paraffin embedding. Stain sections with Hematoxylin & Eosin (H&E) to assess the NAFLD Activity Score (NAS) for steatosis, inflammation, and ballooning. Stain sections with Sirius Red to quantify fibrosis.
-
Gene Expression: Snap-freeze a portion of the liver in liquid nitrogen for RNA extraction. Perform qPCR to analyze the expression of genes related to inflammation (Tnf, Ccl2) and fibrosis (Col1a1, Acta2, Timp1).
-
Lipidomics: Analyze a liver portion to quantify hepatic triglycerides and other lipid species.
-
Caption: Standard workflow for evaluating a therapeutic candidate in a diet-induced mouse model of NASH.
Application of Hsd17B13-IN-44 in High-Throughput Screening: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Hsd17B13-IN-44, a potent and selective inhibitor of 17β-hydroxysteroid dehydrogenase type 13 (Hsd17B13), in high-throughput screening (HTS) assays. Hsd17B13 is a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases, making this compound a valuable tool for identifying novel therapeutic agents.
Introduction to Hsd17B13 and its Inhibition
17β-hydroxysteroid dehydrogenase type 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] It is involved in the metabolism of steroids, fatty acids, and retinol.[1][3] Genetic studies have revealed that loss-of-function variants of Hsd17B13 are associated with a reduced risk of progression from simple steatosis to more severe forms of liver disease, including NASH, fibrosis, and cirrhosis.[3][4] This protective effect has established Hsd17B13 as a promising drug target.[5][6]
This compound is a chemical probe designed for the specific inhibition of Hsd17B13. Its application in HTS allows for the rapid and efficient screening of large compound libraries to identify novel small molecules that can modulate the activity of this enzyme, paving the way for the development of new treatments for liver diseases.
Signaling Pathways Involving Hsd17B13
Understanding the cellular pathways influenced by Hsd17B13 is crucial for designing relevant screening assays and interpreting their results. Two key pathways are highlighted below.
The expression of Hsd17B13 is regulated by the Liver X Receptor α (LXRα) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), key transcription factors in lipid homeostasis.[7][8] Activation of LXRα induces the expression of SREBP-1c, which in turn binds to the promoter of the Hsd17B13 gene, leading to its transcription.[7] The resulting Hsd17B13 protein is associated with increased lipogenesis, contributing to the lipid accumulation observed in fatty liver disease.
Hsd17B13 is a retinol dehydrogenase that converts retinol to retinaldehyde.[9] This enzymatic activity in hepatocytes can lead to the secretion of pro-fibrotic factors like Transforming Growth Factor-beta 1 (TGF-β1).[5][10] Secreted TGF-β1 can then act in a paracrine manner on hepatic stellate cells (HSCs), causing their activation and transformation into myofibroblasts, which are key drivers of liver fibrosis.[10]
High-Throughput Screening for Hsd17B13 Inhibitors
The primary application of this compound in an HTS setting is as a positive control to validate the assay's ability to detect inhibition of Hsd17B13. The following sections detail a robust biochemical assay suitable for screening large compound libraries.
Assay Principle
The HTS assay for Hsd17B13 is based on the NAD+-dependent oxidation of a substrate, such as estradiol or leukotriene B4, by the enzyme.[11][12] The enzymatic reaction produces NADH, which can be detected using a variety of methods. A common and sensitive approach is a coupled-enzyme luminescent assay, such as the NAD-Glo™ assay.[6] In this format, the amount of NADH produced is directly proportional to the Hsd17B13 activity, and a decrease in the luminescent signal indicates inhibition.
Experimental Protocols
Materials and Reagents:
-
Recombinant human Hsd17B13 enzyme
-
This compound (as a positive control)
-
Estradiol (substrate)
-
NAD+ (cofactor)
-
Tris-HCl buffer
-
Bovine Serum Albumin (BSA)
-
Tween-20
-
Dimethyl sulfoxide (DMSO)
-
NAD-Glo™ Assay kit (or similar NADH detection kit)
-
384-well white, opaque microplates
-
Acoustic liquid handler or multichannel pipette
-
Plate reader with luminescence detection capabilities
Protocol for HTS using NAD-Glo™ Assay:
-
Compound Plating:
-
Prepare a stock solution of this compound and library compounds in 100% DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each compound solution into the wells of a 384-well plate. For controls, dispense DMSO only (negative control) and this compound (positive control).
-
-
Enzyme and Cofactor Addition:
-
Prepare an enzyme/cofactor mix in assay buffer (40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween-20) containing Hsd17B13 (final concentration 50-100 nM) and NAD+ (final concentration to be determined empirically, typically around the Km).
-
Add 10 µL of the enzyme/cofactor mix to each well.
-
Centrifuge the plate briefly to mix.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
-
Reaction Initiation:
-
Prepare a substrate solution of estradiol in assay buffer (final concentration 10-50 µM).
-
Add 10 µL of the substrate solution to each well to initiate the enzymatic reaction.
-
Centrifuge the plate briefly to mix.
-
-
Enzymatic Reaction:
-
Incubate the plate at 37°C for 60 minutes.
-
-
Signal Detection:
-
Prepare the NAD-Glo™ detection reagent according to the manufacturer's instructions.
-
Add 20 µL of the detection reagent to each well.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Read the luminescence signal on a compatible plate reader.
-
Data Presentation and Analysis
The results of the HTS campaign should be carefully analyzed to identify potential hits. Key parameters include the percent inhibition and the Z' factor, which is a measure of the statistical effect size and the quality of the assay.
Table 1: Representative Data from a Hsd17B13 HTS Assay
| Compound ID | Concentration (µM) | Luminescence (RLU) | % Inhibition |
| DMSO Control (Max Signal) | - | 1,500,000 | 0% |
| This compound (Min Signal) | 10 | 150,000 | 90% |
| Compound A | 10 | 1,350,000 | 10% |
| Compound B | 10 | 300,000 | 80% |
| Compound C | 10 | 1,425,000 | 5% |
Data Analysis Formulas:
-
Percent Inhibition (%) :
-
Z' Factor :
Where:
-
SD_max and SD_min are the standard deviations of the maximum and minimum signals, respectively.
-
Mean_max and Mean_min are the means of the maximum and minimum signals, respectively.
-
An assay with a Z' factor between 0.5 and 1.0 is considered excellent for HTS.
Hit Confirmation and IC50 Determination:
Compounds that show significant inhibition in the primary screen (e.g., >50% inhibition) should be selected for further confirmation and potency determination. This involves generating a dose-response curve by testing the compound at multiple concentrations to calculate the half-maximal inhibitory concentration (IC50).
Table 2: IC50 Values for Confirmed Hsd17B13 Inhibitors
| Compound | IC50 (µM) |
| This compound | 0.05 |
| BI-3231 | 0.02 |
| Screening Hit 1 | 1.4 |
Conclusion
The development of potent and selective inhibitors of Hsd17B13, such as this compound, provides a critical tool for the discovery of novel therapeutics for liver diseases. The high-throughput screening protocol detailed in this document offers a robust and reliable method for identifying new chemical entities that modulate Hsd17B13 activity. Careful assay design, validation with appropriate controls, and rigorous data analysis are essential for the success of any HTS campaign.
References
- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. enanta.com [enanta.com]
- 7. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c. | Semantic Scholar [semanticscholar.org]
- 9. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and application of synthetic 17B-HSD13 substrates reveals preserved catalytic activity of protective human variants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HSD17B13 Inhibitor Delivery in Animal Studies
Disclaimer: The compound "Hsd17B13-IN-44" is not referenced in publicly available scientific literature. The following application notes and protocols are based on established methodologies for the preclinical evaluation of hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) inhibitors, using data from published studies on representative small molecule inhibitors.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver. Genetic variants of HSD17B13 that result in a loss of function are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic steatohepatitis (NASH), alcoholic liver disease, and cirrhosis. This has made HSD17B13 an attractive therapeutic target for the development of small molecule inhibitors. These application notes provide a detailed overview of the methods for delivering HSD17B13 inhibitors in animal models for preclinical efficacy and pharmacokinetic studies.
Core Concepts: HSD17B13 Inhibition
HSD17B13 is thought to play a role in lipid metabolism within hepatocytes. Its inhibition is hypothesized to reduce the accumulation of toxic lipid species, thereby mitigating liver injury and inflammation characteristic of NASH. Preclinical animal studies are crucial for evaluating the therapeutic potential of HSD17B13 inhibitors.
Caption: Proposed mechanism of HSD17B13 action and inhibition in hepatocytes.
Delivery Methods for Animal Studies
The most common and practical method for delivering small molecule HSD17B13 inhibitors in rodent models of liver disease is oral gavage. This method allows for precise dosing and is clinically relevant for orally bioavailable drugs.
Formulation
For preclinical studies, HSD17B13 inhibitors are typically formulated as a suspension. A common vehicle for oral administration is an aqueous solution of methylcellulose.
| Parameter | Recommended Specification |
| Vehicle | 0.5% (w/v) Methylcellulose in sterile water |
| Concentration | Dependent on target dose and dosing volume |
| Storage | 2-8°C, protect from light |
| Preparation | Prepare fresh daily or as stability allows |
Experimental Protocol: Oral Gavage in a NASH Mouse Model
This protocol outlines the procedure for evaluating an HSD17B13 inhibitor in a diet-induced mouse model of NASH.
Materials
-
HSD17B13 inhibitor
-
Methylcellulose
-
Sterile water for injection
-
Weighing scale
-
Homogenizer or sonicator
-
Animal feeding needles (gavage needles), 20-22 gauge, 1.5 inches, ball-tipped
-
Syringes (1 mL)
-
70% ethanol
Procedure
-
Animal Model Induction:
-
Use male C57BL/6J mice, 8-10 weeks old.
-
Induce NASH by feeding a high-fat diet (e.g., 60% kcal from fat) for a period of 12-24 weeks.
-
-
Formulation Preparation (for a 10 mg/mL solution):
-
Weigh 50 mg of HSD17B13 inhibitor.
-
Prepare a 0.5% methylcellulose solution by dissolving 50 mg of methylcellulose in 10 mL of sterile water. This may require heating and stirring.
-
Add the HSD17B13 inhibitor powder to the methylcellulose solution.
-
Homogenize or sonicate the mixture until a uniform suspension is achieved.
-
Store at 4°C and bring to room temperature before dosing. Shake well before each use.
-
-
Dosing:
-
Weigh each mouse to determine the correct dosing volume.
-
The typical dosing volume for mice is 5-10 mL/kg. For a 30 mg/kg dose, a 25g mouse would receive 0.075 mL of a 10 mg/mL solution.
-
Gently restrain the mouse.
-
Measure the distance from the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.
-
Insert the gavage needle gently into the esophagus and deliver the dose.
-
Monitor the animal for any signs of distress.
-
Dosing Regimen Examples
| Compound | Animal Model | Dose | Route | Frequency |
| BI-3231 | High-Fat Diet Mouse | 30 mg/kg | Oral Gavage | Once daily |
| Hypothetical Inhibitor | CCl4-induced fibrosis mouse | 10-50 mg/kg | Oral Gavage | Once or twice daily |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating an HSD17B13 inhibitor in a preclinical NASH model.
Caption: Experimental workflow for preclinical evaluation of an HSD17B13 inhibitor.
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the HSD17B13 inhibitor.
Protocol Outline
-
Animal Groups: Use naive, healthy mice for PK studies.
-
Dosing: Administer a single dose of the inhibitor via oral gavage.
-
Blood Sampling: Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-dose.
-
Plasma Analysis: Analyze plasma concentrations of the inhibitor using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters.
Representative Pharmacokinetic Parameters
| Parameter | Description | Representative Value |
| Tmax | Time to reach maximum plasma concentration | 1-2 hours |
| Cmax | Maximum plasma concentration | Dose-dependent |
| AUC | Area under the plasma concentration-time curve | Dose-dependent |
| T1/2 | Elimination half-life | 4-8 hours |
Note: These values are representative and will vary significantly based on the specific inhibitor's properties.
Conclusion
The successful preclinical evaluation of HSD17B13 inhibitors relies on robust and reproducible experimental protocols. Oral gavage of a properly formulated suspension is the standard delivery method for small molecule inhibitors in rodent models of liver disease. The protocols and data presented here provide a framework for researchers to design and execute studies to assess the therapeutic potential of novel HSD17B13 inhibitors.
Application Note: Lipidomics Analysis of Hsd17B13-IN-44 Effects on Hepatic Lipid Metabolism
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a liver-enriched protein associated with lipid droplets (LDs) that plays a significant role in hepatic lipid metabolism.[1][2][3][4][5] Elevated expression of HSD17B13 is observed in patients with non-alcoholic fatty liver disease (NAFLD), and its overexpression promotes lipid accumulation in the liver.[1][2][4][5][6] Conversely, loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[7][8] This makes HSD17B13 a compelling therapeutic target for chronic liver diseases.
Hsd17B13-IN-44 is a potent and selective small molecule inhibitor designed to target the enzymatic activity of HSD17B13. Understanding the precise impact of this compound on the lipidome is crucial for elucidating its mechanism of action and evaluating its therapeutic potential. Liquid chromatography-mass spectrometry (LC-MS)-based lipidomics provides a comprehensive and quantitative platform to profile the complex lipid landscape in biological systems following drug administration.
This application note provides a detailed protocol for performing a lipidomics analysis on hepatic cells or tissues treated with this compound. It covers the experimental workflow, from sample preparation to data analysis, and presents hypothetical data to illustrate the expected outcomes.
Proposed Signaling Pathway and Point of Inhibition
HSD17B13 expression is influenced by transcription factors like SREBP-1c, which are central regulators of lipogenesis.[6][9] The enzyme itself is thought to modulate the metabolism of various lipids, including retinol and potentially pro-inflammatory lipid mediators, thereby affecting lipid droplet dynamics and inflammatory pathways.[7][8][9] this compound acts by directly inhibiting the enzymatic function of HSD17B13, which is expected to alter the downstream lipid profiles and mitigate the pathological effects associated with high HSD17B13 activity.
Experimental Workflow for Lipidomics Analysis
A typical lipidomics workflow involves several key stages, from initial sample treatment to final biological interpretation. Each step must be carefully controlled to ensure data quality and reproducibility.
Detailed Experimental Protocol
This protocol describes an untargeted lipidomics analysis of human hepatoma (HepG2) cells treated with this compound.
1. Cell Culture and Treatment a. Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. b. Seed cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to adhere for 24 hours. c. Induce steatosis by treating cells with a fatty acid solution (e.g., 200 µM oleate complexed to BSA) for 24 hours. d. Treat cells with either Vehicle (0.1% DMSO) or this compound (e.g., 1 µM, 10 µM) for an additional 24 hours. Prepare at least 5-6 biological replicates per group.
2. Sample Collection and Quenching a. Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity and lyse the cells. c. Scrape the cells and transfer the cell lysate into a microcentrifuge tube. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant for lipid extraction.
3. Lipid Extraction (MTBE/Methanol Method) a. To 200 µL of the supernatant from step 2d, add 750 µL of methyl tert-butyl ether (MTBE) and 188 µL of methanol. b. Add an internal standard mixture covering major lipid classes to normalize for extraction efficiency. c. Vortex vigorously for 1 minute and incubate at room temperature for 10 minutes. d. Add 200 µL of MS-grade water to induce phase separation. Vortex for 20 seconds. e. Centrifuge at 14,000 x g for 5 minutes at 4°C. f. Carefully collect the upper organic phase (containing lipids) and transfer it to a new tube. g. Dry the lipid extract under a gentle stream of nitrogen. h. Reconstitute the dried lipid film in 100 µL of isopropanol/acetonitrile/water (2:1:1, v/v/v) for LC-MS analysis.
4. LC-MS/MS Analysis a. Chromatography System: Ultra-High-Performance Liquid Chromatography (UHPLC) system. b. Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is commonly used for lipidomics.[10] c. Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid. d. Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid. e. Gradient: A typical gradient would be: 0-2 min (30% B), 2-12 min (30-100% B), 12-15 min (100% B), followed by re-equilibration. f. Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap instrument.[11] g. Ionization: Electrospray ionization (ESI) operated in both positive and negative modes in separate runs to cover a broad range of lipid classes.[10] h. Data Acquisition: Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to obtain both precursor ion and fragment ion information for lipid identification.
5. Data Processing and Analysis a. Peak Processing: Use software (e.g., MS-DIAL, XCMS) for peak detection, deconvolution, alignment, and integration across all samples. b. Lipid Identification: Identify lipids by matching the accurate mass (m/z) and MS/MS fragmentation patterns against lipid databases (e.g., LIPID MAPS, HMDB). c. Statistical Analysis: Perform statistical analysis (e.g., t-test, ANOVA) on the normalized peak areas. Visualize differentially regulated lipids using volcano plots and heatmaps. d. Pathway Analysis: Use tools like MetaboAnalyst to identify metabolic pathways significantly altered by this compound treatment.
Data Presentation: Hypothetical Quantitative Lipidomics Data
The following tables summarize hypothetical but plausible quantitative data from a lipidomics experiment comparing HepG2 cells treated with a vehicle versus 10 µM this compound. Studies have shown that HSD17B13 variants or deficiency can lead to significant alterations in hepatic phospholipids.[12][13][14] Overexpression of HSD17B13 has been shown to alter triglycerides (TG), diglycerides (DG), and various phospholipid classes.[2][15] Therefore, inhibition is expected to reverse or modify these profiles.
Table 1: Changes in Major Phospholipid Classes
| Lipid Class | Abbreviation | Fold Change (Inhibitor vs. Vehicle) | p-value | Trend |
| Phosphatidylcholine | PC | 1.45 | 0.008 | ↑ |
| Phosphatidylethanolamine | PE | 1.62 | 0.003 | ↑ |
| Phosphatidylinositol | PI | 1.21 | 0.041 | ↑ |
| Lysophosphatidylcholine | LPC | 0.71 | 0.025 | ↓ |
| Ceramide | Cer | 0.65 | 0.011 | ↓ |
Table 2: Top Differentially Regulated Lipid Species
| Lipid Species | Lipid Class | m/z [M+H]⁺ | Fold Change | p-value | Regulation |
| PC(34:1) | PC | 760.5851 | 1.58 | 0.005 | Up |
| PC(36:2) | PC | 786.6163 | 1.49 | 0.009 | Up |
| PE(38:4) | PE | 766.5541 | 1.88 | 0.001 | Up |
| PE(p-18:0/20:4) | PE | 768.5698 | 1.75 | 0.004 | Up |
| TG(52:2) | Triglyceride | 857.7855 | 0.81 | 0.038 | Down |
| TG(54:3) | Triglyceride | 883.8012 | 0.77 | 0.029 | Down |
| Cer(d18:1/24:0) | Ceramide | 648.6422 | 0.59 | 0.006 | Down |
| LPC(18:1) | LPC | 522.3551 | 0.68 | 0.015 | Down |
The administration of this compound is hypothesized to induce significant alterations in the hepatic lipidome. Specifically, inhibition of HSD17B13 may lead to an increase in certain phospholipid species, such as phosphatidylcholines and phosphatidylethanolamines, while decreasing levels of ceramides and lysophosphatidylcholines, which are often implicated in lipotoxicity and inflammation. The detailed protocol and workflow provided herein offer a robust framework for researchers and drug development professionals to comprehensively evaluate the effects of HSD17B13 inhibitors on lipid metabolism, aiding in the development of novel therapeutics for NAFLD and other chronic liver diseases.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 6. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 9. escholarship.org [escholarship.org]
- 10. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GC/LC-MS Lipidomics - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 12. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipidomic Profiling Reveals HSD17B13 Deficiency-Associated Dysregulated Hepatic Phospholipid Metabolism in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipidomic Profiling Reveals HSD17B13 Deficiency-Associated Dysregulated Hepatic Phospholipid Metabolism in Aged Mice [agris.fao.org]
- 15. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting In Vitro Inactivity of HSD17B13 Inhibitors
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering a lack of in vitro activity with HSD17B13 inhibitors, such as Hsd17B13-IN-44. The following sections provide a structured approach to troubleshooting common experimental issues in a question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My HSD17B13 inhibitor, this compound, is showing no activity in my in vitro assay. What are the most common reasons for this?
A lack of inhibitor activity can stem from several factors, broadly categorized into three areas: issues with the enzyme itself, problems with the inhibitor compound, or suboptimal assay conditions. It is crucial to systematically evaluate each of these possibilities. Key areas to investigate include ensuring the enzyme is active, confirming the integrity and solubility of your inhibitor, and verifying that the assay conditions are appropriate for HSD17B13's unique characteristics.[1][2] HSD17B13 is a lipid droplet-associated protein, and its enzymatic activity can be dependent on this localization.[3][4]
Q2: How can I confirm that my recombinant HSD17B13 enzyme is active and suitable for an inhibition assay?
Ensuring the integrity of the enzyme is the first critical step.
-
Enzyme Storage and Handling: Recombinant enzymes can lose activity if not stored or handled correctly.[1] Always store HSD17B13 at the recommended temperature, typically -80°C, and avoid repeated freeze-thaw cycles.[5]
-
Positive Control: Use a known substrate for HSD17B13 to confirm its catalytic activity. HSD17B13 has been reported to have retinol dehydrogenase activity and can also act on other substrates like leukotriene B4 and estradiol.[3][6] A robust signal in the absence of any inhibitor confirms the enzyme is active.
-
Enzyme Titration: The concentration of the enzyme can significantly impact the apparent inhibitor potency (IC50).[7] Perform an enzyme titration to determine the optimal concentration that results in a linear reaction rate over the desired time course.[7]
-
Batch-to-Batch Variation: If you have recently switched to a new batch of recombinant enzyme, its activity may differ. Always re-validate the enzyme's activity before screening inhibitors.
Q3: Could the specific properties of my inhibitor (this compound) be the cause of inactivity?
Yes, the physicochemical properties of the test compound are a common source of assay failure.
-
Solubility: The inhibitor may be precipitating in the aqueous assay buffer. Visually inspect the wells for any signs of precipitation after adding the compound. You can also measure the inhibitor's solubility in the final assay buffer. Consider lowering the compound concentration or increasing the percentage of a co-solvent like DMSO (while ensuring the final DMSO concentration does not inhibit the enzyme).
-
Stability: The inhibitor might be unstable and degrading under the assay conditions (e.g., temperature, pH, light exposure). The stability of the compound in the assay buffer can be assessed over the experiment's time course using methods like HPLC.
-
Mechanism of Inhibition: If the compound is a slow-binding or irreversible inhibitor, it may require a pre-incubation period with the enzyme before adding the substrate.[8] Standard assay protocols may not capture the activity of such inhibitors.
-
Compound Integrity: Verify the identity and purity of your inhibitor stock. An incorrect compound or the presence of impurities could lead to the observed lack of activity.
Q4: Are my in vitro assay conditions optimal for HSD17B13 activity and inhibition?
HSD17B13 has specific requirements for its enzymatic activity that must be met in an in vitro setting.
-
Cofactor Requirement: HSD17B13 is an NAD(P)H/NAD(P)+-dependent oxidoreductase.[9][10] Ensure that the necessary cofactor (e.g., NAD+) is present in the assay buffer at a saturating concentration.
-
Buffer Composition: The pH, ionic strength, and presence of detergents can all affect enzyme activity.[1] A common buffer system for HSD17B13 assays is Tris at a pH of 7.4, often supplemented with low concentrations of BSA and Tween-20 to prevent non-specific binding and improve enzyme stability.[6]
-
Substrate Choice and Concentration: HSD17B13 has multiple potential substrates.[9] The choice of substrate and its concentration relative to its Michaelis constant (Km) can influence the apparent potency of inhibitors, especially for competitive inhibitors.[11] It is often recommended to run inhibition assays with the substrate concentration at or below its Km value.[11]
-
Assay Linearity: The enzymatic reaction should be in the linear range with respect to time and enzyme concentration.[12] If the reaction proceeds too quickly, substrate depletion can occur, leading to non-linear progress curves which can mask inhibitor effects.[8]
-
Lipid Droplet Association: A crucial and unique feature of HSD17B13 is that its stability and enzymatic function require localization to lipid droplets.[3][4] A simple purified protein assay may not be sufficient. Consider if your assay system needs to incorporate elements that mimic a lipid environment.
Q5: My assay is producing inconsistent or erratic results. What should I check?
Inconsistent data often points to issues with assay setup and execution.
-
Reagent Preparation: Ensure all components (buffers, enzyme, substrate, inhibitor) are properly thawed, mixed, and at the correct temperature before starting the assay.[2] Using ice-cold buffers can significantly reduce enzyme activity.[2]
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can lead to large variations. Ensure pipettes are calibrated and use appropriate techniques to minimize errors.[2]
-
Plate Effects: When using microplates, evaporation from the edge wells can concentrate reagents and alter results.[1] Consider not using the outermost wells or filling them with buffer to create a humidity barrier.
-
Signal Interference: The inhibitor compound itself may interfere with the assay's detection method. For example, in fluorescence-based assays, a compound might quench the fluorescent signal, mimicking inhibition. Run a control without the enzyme to check for this possibility.[12]
Quantitative Data Summary
For reliable assay development, it is essential to use optimized and validated conditions. The table below summarizes typical conditions reported in the literature for HSD17B13 biochemical assays.
Table 1: Recommended HSD17B13 In Vitro Assay Conditions
| Parameter | Recommended Condition/Concentration | Reference |
|---|---|---|
| Buffer System | 40 mM Tris, pH 7.4 | [6] |
| Additives | 0.01% BSA, 0.01% Tween-20 | [6] |
| Enzyme (HSD17B13) | 50 - 100 nM | [6] |
| Cofactor (NAD+) | Varies; ensure saturating conditions | [13] |
| Substrates | Leukotriene B4 (LTB4) or Estradiol | [6] |
| Retinol | [3] | |
| Substrate Conc. | 10 - 50 µM | [6] |
| Temperature | Room Temperature (20-25°C) or 37°C | [1][5] |
| Pre-incubation | Consider 15-30 min with inhibitor |[7] |
Experimental Protocols
Protocol: HSD17B13 Inhibition Assay using Luminescence (NADH Detection)
This protocol is based on a coupled-enzyme luminescence assay that detects the production of NADH, a product of HSD17B13's dehydrogenase activity.[6][13]
Materials:
-
Recombinant human HSD17B13
-
This compound (or other test inhibitor) dissolved in 100% DMSO
-
Substrate (e.g., Retinol, Leukotriene B4)
-
Cofactor: NAD+
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween-20
-
NADH Detection Reagent (e.g., Promega NAD-Glo™)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Inhibitor Plating: Prepare serial dilutions of this compound in 100% DMSO. Dispense a small volume (e.g., 1 µL) of the diluted inhibitor or DMSO (for vehicle control) into the appropriate wells of the 384-well plate.
-
Enzyme Addition: Prepare a working solution of HSD17B13 enzyme in assay buffer. Add the enzyme solution to all wells except the "no enzyme" control wells.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Prepare a substrate/cofactor solution in assay buffer containing the HSD17B13 substrate (e.g., 20 µM LTB4) and NAD+. Add this solution to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear range.
-
Signal Detection: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the NADH detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Incubate as recommended by the detection reagent manufacturer, then measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle (0% inhibition) and no enzyme (100% inhibition) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Visualizations
HSD17B13 Signaling Context
Caption: HSD17B13 localizes to lipid droplets and catalyzes the conversion of substrates like retinol.
Experimental Workflow for HSD17B13 Inhibition Assay
Caption: A typical workflow for an in vitro HSD17B13 inhibitor screening assay.
Troubleshooting Decision Tree
Caption: A logical workflow for diagnosing the cause of inhibitor inactivity in an HSD17B13 assay.
References
- 1. youtube.com [youtube.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. enanta.com [enanta.com]
- 7. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. enanta.com [enanta.com]
Technical Support Center: Optimizing Hsd17B13 Inhibitor Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Hsd17B13 inhibitors for cell-based assays. While direct data for "Hsd17B13-IN-44" is not publicly available, this guide leverages information on other known Hsd17B13 inhibitors and general principles of small molecule inhibitor optimization.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of Hsd17B13 and its inhibitors?
Hydroxysteroid (17-beta) dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] It is implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD).[3][4][5] Hsd17B13 catalyzes the conversion of less potent 17-ketosteroids to more potent 17-hydroxysteroids and is involved in retinol metabolism.[3][5] Hsd17B13 inhibitors are small molecules designed to block the enzymatic activity of this protein, thereby offering a potential therapeutic avenue for liver diseases.
Q2: I cannot find a datasheet for this compound. What should I do?
It is possible that "this compound" is a novel, internal, or less-documented compound. In such cases, it is crucial to:
-
Contact the supplier: Request a detailed datasheet that includes the compound's structure, purity, IC50 (biochemical and cell-based if available), recommended solvent, storage conditions, and any quality control data.
-
Consult internal documentation: If the compound was synthesized in-house or obtained through a collaboration, refer to internal records for this information.
-
Perform initial characterization: If no information is available, you may need to perform initial experiments to determine solubility, stability, and a preliminary effective concentration range.
Q3: What is a good starting concentration range for a new Hsd17B13 inhibitor in a cell-based assay?
For a novel inhibitor with unknown potency, a wide concentration range should be tested initially. A common starting point is a log-fold dilution series, for example, from 10 nM to 100 µM. If a biochemical IC50 value is known, you can start with a concentration range centered around this value, typically extending 2-3 orders of magnitude above and below. For many small molecule inhibitors, the effective concentration in cell-based assays is often 10- to 100-fold higher than the biochemical IC50.
Q4: How do I properly dissolve and store Hsd17B13 inhibitors?
Most small molecule inhibitors are soluble in organic solvents like DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in cell culture medium, ensuring the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Problem 1: No or weak inhibitory effect observed.
| Possible Cause | Troubleshooting Step |
| Sub-optimal inhibitor concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 100 µM). |
| Poor inhibitor solubility or stability | Prepare fresh dilutions for each experiment. Ensure the inhibitor is fully dissolved in the stock solution. Test different solvents if necessary. |
| Incorrect assay setup | Verify the cell seeding density, incubation times, and detection method. Ensure the assay is sensitive enough to detect changes in the target pathway. |
| Low Hsd17B13 expression in the cell line | Confirm Hsd17B13 expression in your chosen cell line using techniques like qPCR or Western blotting. |
| Cellular efflux of the inhibitor | Some cell lines express high levels of efflux pumps (e.g., P-glycoprotein) that can remove the inhibitor. Consider using a cell line with lower efflux pump expression or co-incubating with an efflux pump inhibitor as a control experiment. |
Problem 2: High cellular toxicity observed.
| Possible Cause | Troubleshooting Step |
| Inhibitor concentration is too high | Lower the inhibitor concentration. Determine the maximum non-toxic concentration using a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining). |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cell line (typically <0.5%). |
| Off-target effects of the inhibitor | Test the inhibitor in a control cell line that does not express Hsd17B13 to assess non-specific toxicity. |
| Contamination of the inhibitor stock | Ensure the inhibitor stock is sterile. Filter-sterilize the stock solution if necessary. |
Experimental Protocols & Data Presentation
Protocol 1: Dose-Response Curve to Determine IC50
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of an Hsd17B13 inhibitor in a cell-based assay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Preparation: Prepare a serial dilution of the Hsd17B13 inhibitor in culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Include a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different inhibitor concentrations.
-
Incubation: Incubate the plate for a duration relevant to the biological process being studied (e.g., 24, 48, or 72 hours).
-
Assay Readout: Perform the assay to measure the desired endpoint (e.g., a change in a specific biomarker, cell viability).
-
Data Analysis: Plot the assay response against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of the Hsd17B13 inhibitor.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the Dose-Response protocol.
-
Incubation: Incubate for the desired treatment duration.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm).
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control. Plot cell viability against inhibitor concentration to determine the concentration that causes 50% cell death (CC50).
Data Presentation: Summary of Hsd17B13 Inhibitor Properties
The following table summarizes publicly available data on known Hsd17B13 inhibitors, which can serve as a reference for estimating the properties of this compound.
| Inhibitor | Biochemical IC50 | Cellular Potency | Reference |
| HSD17B13-IN-8 | <0.1 µM (Estradiol) | Not Reported | MedchemExpress |
| HSD17B13-IN-9 | 0.01 µM | Not Reported | MedchemExpress |
| BI-3231 | Single-digit nM (Ki) | Double-digit nM | ACS J Med Chem |
Visualizations
Signaling Pathway and Inhibition
Caption: Inhibition of Hsd17B13 enzymatic activity.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of an inhibitor.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for inhibitor optimization.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Hsd17B13-IN-44 off-target effects
Welcome to the technical support center for Hsd17B13-IN-44. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers identify and mitigate potential off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended target?
This compound is a potent and selective small molecule inhibitor designed to target 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13). HSD17B13 is a lipid-droplet-associated enzyme primarily expressed in the liver. Genetic variants that result in a loss of HSD17B13 function are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic steatohepatitis (NASH). The primary application of this compound is for basic research to study the therapeutic potential of HSD17B13 inhibition.
Q2: What are off-target effects and why are they a concern?
Off-target effects are unintended interactions between a drug or chemical probe and cellular components other than its primary target. These interactions can lead to misleading experimental results, where an observed biological phenotype is incorrectly attributed to the inhibition of the intended target. They can also cause cellular toxicity, confounding data interpretation and limiting the therapeutic potential of a compound.
Q3: How can I distinguish between on-target and off-target phenotypes?
Distinguishing between on-target and off-target effects is a critical step in validating experimental findings. The core principle is to verify that the observed phenotype is a direct consequence of modulating the intended target. Key strategies include:
-
Rescue Experiments: Re-introducing the target protein (e.g., via cDNA expression) in the presence of the inhibitor. If the phenotype is reversed, it is likely on-target.
-
Using Structurally Unrelated Inhibitors: Employing a different inhibitor that targets the same protein but has a distinct chemical structure. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Phenocopying Genetic Perturbation: Comparing the inhibitor-induced phenotype with that observed from genetic methods like CRISPR-Cas9 knockout or siRNA/shRNA knockdown of the target protein.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Problem 1: I'm observing significant cytotoxicity at concentrations where I expect to see specific HSD17B13 inhibition.
Possible Cause: The observed cell death could be due to potent off-target effects, non-specific toxicity related to the compound's chemical properties, or exceeding the optimal concentration for on-target inhibition.
Solution Workflow:
-
Determine the On-Target Potency (EC50/IC50): First, confirm the concentration at which this compound engages and inhibits HSD17B13 in your specific cellular system. This can be done via a cellular thermal shift assay (CETSA) or by measuring a downstream biomarker of HSD17B13 activity.
-
Perform a Dose-Response Cytotoxicity Assay: Use a sensitive method like an MTT, LDH, or CellTiter-Glo assay to measure cell viability across a wide range of this compound concentrations.
-
Compare Potency and Toxicity: Analyze the dose-response curves for on-target inhibition and cytotoxicity. A significant window between the two is desired. If the curves overlap, it suggests a high risk of off-target or non-specific toxicity confounding your results.
Hypothetical Dose-Response Data
| Concentration (nM) | HSD17B13 Target Engagement (%) | Cell Viability (%) |
| 1 | 5 | 100 |
| 10 | 25 | 98 |
| 50 | 85 | 95 |
| 100 | 98 | 92 |
| 500 | 100 | 75 |
| 1000 | 100 | 55 |
| 5000 | 100 | 20 |
Problem 2: The phenotype I observe with this compound does not match what is reported for HSD17B13 knockout/knockdown models.
Possible Cause: This is a strong indicator of a potential off-target effect. The inhibitor may be binding to one or more other proteins that are responsible for the observed phenotype.
Solution Workflow: This workflow provides a systematic approach to identifying the source of the unexpected phenotype.
Possible Cause: Without proper controls, it is impossible to definitively attribute an observed effect to the inhibition of HSD17B13 versus an off-target or experimental artifact.
Solution: Incorporate multiple orthogonal controls into your experimental design.
Key Controls for Inhibitor Studies
| Control Type | Purpose | Example |
| Vehicle Control | To control for the effects of the solvent (e.g., DMSO) used to dissolve the inhibitor. | Cells treated with the same final concentration of DMSO as the highest inhibitor dose. |
| Inactive/Negative Control Compound | A structurally similar molecule that does not bind to the target (HSD17B13). | A close chemical analog of this compound known to be inactive against HSD17B13. |
| Positive Control Inhibitor | A structurally distinct inhibitor known to target HSD17B13. | If available, use another validated HSD17B13 inhibitor to see if it recapitulates the phenotype. |
| Genetic Control (Knockout/Knockdown) | To compare the pharmacological effect with a genetic perturbation of the target. | HSD17B13 knockout cell line or cells treated with validated HSD17B13 siRNA. |
Experimental Protocols
Protocol 1: Western Blot for HSD17B13 Target Engagement
This protocol assumes this compound binding stabilizes the protein, a common principle used in CETSA-based target engagement assays which can sometimes be reflected in total protein levels.
-
Cell Culture: Plate cells (e.g., HepG2) and grow to 80% confluency.
-
Treatment: Treat cells with a dose-response of this compound (e.g., 0, 10, 50, 100, 500 nM) and a vehicle control (DMSO) for 4-6 hours.
-
Lysis: Wash cells with ice-cold PBS, then lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-Glycine gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody: Incubate the membrane with a validated primary antibody against HSD17B13 (e.g., 1:1000 dilution) overnight at 4°C. Also probe a separate membrane or strip for a loading control (e.g., GAPDH, β-Actin).
-
Secondary Antibody: Wash the membrane 3x with TBST, then incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST, apply an ECL substrate, and visualize the bands using a chemiluminescence imager.
-
Analysis: Quantify band intensity and normalize HSD17B13 levels to the loading control.
Protocol 2: Rescue Experiment via cDNA Expression
This protocol is designed to determine if an observed phenotype is on-target.
-
Vector Preparation: Obtain or create a mammalian expression vector containing the full-length cDNA for HSD17B13. A version with a mutation in the inhibitor binding site that confers resistance would be an ideal control. Also prepare an empty vector control.
-
Transfection: Transfect your target cells with either the HSD17B13 expression vector or the empty vector using a suitable transfection reagent (e.g., Lipofectamine 3000).
-
Recovery: Allow cells to recover and begin expressing the protein for 24-48 hours. Confirm overexpression via Western Blot or qPCR.
-
Inhibitor Treatment: Treat both sets of transfected cells (Empty Vector and HSD17B13 Overexpression) with this compound at a concentration known to produce the phenotype of interest. Include a vehicle control for both sets.
-
Phenotypic Assay: After the appropriate treatment duration, perform the assay that measures your phenotype of interest (e.g., lipid droplet quantification, gene expression analysis, cell viability).
-
Data Analysis: Compare the effect of the inhibitor in the empty vector cells versus the HSD17B13 overexpressing cells. If the phenotype is attenuated or completely reversed in the cells overexpressing HSD17B13, it is considered "rescued," strongly suggesting an on-target effect.
For further assistance, please contact our technical support team.
Technical Support Center: Hsd17B13-IN-44 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Hsd17B13-IN-44. The focus is on addressing challenges related to its in vivo bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a small molecule inhibitor of the 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme. This enzyme is a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[1][2][3][4] Like many small molecule drugs in development, this compound may exhibit poor oral bioavailability due to low aqueous solubility or limited permeability across biological membranes, which can hinder its therapeutic efficacy.[5]
Q2: What are the primary factors that can limit the in vivo bioavailability of this compound?
A2: The primary factors limiting bioavailability for a compound like this compound typically include:
-
Poor Aqueous Solubility: The compound may not dissolve readily in the gastrointestinal fluids, which is a prerequisite for absorption.[5]
-
Low Permeability: The compound may have difficulty crossing the intestinal epithelium to enter the bloodstream.
-
First-Pass Metabolism: After absorption, the compound may be extensively metabolized in the liver before it reaches systemic circulation.
-
Efflux by Transporters: The compound could be actively pumped out of intestinal cells by transporters like P-glycoprotein.
Q3: Are there any known formulation strategies to improve the bioavailability of poorly soluble drugs?
A3: Yes, several formulation strategies can enhance the bioavailability of poorly soluble compounds.[6][7][8][9] These can be broadly categorized as:
-
Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve solubility and absorption.[7][8]
-
Particle Size Reduction: Techniques like micronization and nanocrystal technology increase the surface area for dissolution.[7][9]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can enhance solubility and dissolution rate.[6][7]
-
Salt Formation: For ionizable compounds, forming a salt can significantly improve solubility and dissolution.[7][9]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the solubility of the drug.[7]
Troubleshooting Guide
Issue 1: Low and variable plasma concentrations of this compound after oral administration in animal models.
| Potential Cause | Troubleshooting/Recommended Action |
| Poor aqueous solubility | 1. Characterize Physicochemical Properties: Determine the compound's solubility at different pH values relevant to the gastrointestinal tract. 2. Formulation Development: Test various enabling formulations. Start with a simple suspension with a wetting agent, then progress to more advanced formulations if needed. (See Table 1 for a comparison). |
| Low permeability | 1. In Vitro Permeability Assay: Use Caco-2 or PAMPA assays to assess the intrinsic permeability of the compound. 2. Identify Efflux: Determine if the compound is a substrate for efflux transporters like P-gp. |
| High first-pass metabolism | 1. In Vitro Metabolic Stability: Assess the stability of the compound in liver microsomes or hepatocytes from the relevant species. 2. Intravenous Dosing: Administer the compound intravenously to determine its clearance and absolute bioavailability. |
Issue 2: Inconsistent results between in vitro potency and in vivo efficacy.
| Potential Cause | Troubleshooting/Recommended Action |
| Insufficient target engagement due to low bioavailability | 1. Measure Target Occupancy: If a suitable biomarker or imaging agent is available, measure the extent of HSD17B13 engagement in the liver at different doses. 2. Dose Escalation Study: Conduct a dose-escalation study to determine if higher doses can achieve the necessary therapeutic concentrations. |
| Rapid clearance of the compound | 1. Pharmacokinetic Study: Perform a detailed pharmacokinetic study with frequent blood sampling to accurately determine the compound's half-life. 2. Consider Alternative Dosing Regimens: Evaluate continuous infusion or more frequent dosing to maintain therapeutic concentrations. |
Data Presentation
Table 1: Comparison of Formulation Strategies to Enhance Bioavailability
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Lipid-Based (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion in the gut.[7][8] | Enhances solubility and absorption, can bypass first-pass metabolism via lymphatic uptake.[6] | Can be complex to develop, potential for GI side effects at high surfactant concentrations. |
| Nanocrystals | The drug's particle size is reduced to the nanometer range, increasing the surface area for dissolution.[7][9] | Applicable to a wide range of drugs, can significantly improve dissolution rate. | Can be challenging to manufacture and maintain physical stability (aggregation). |
| Amorphous Solid Dispersions | The drug is dispersed in a polymer matrix in a high-energy amorphous state.[6][7] | Substantially increases aqueous solubility and dissolution rate. | Potential for recrystallization during storage, which would negate the benefit. |
| Salt Formation | Converts a neutral drug into a salt form with improved solubility and dissolution characteristics.[7][9] | Simple and cost-effective method. | Only applicable to ionizable drugs, the salt may not be stable. |
Experimental Protocols
Protocol 1: Basic Formulation Screening for In Vivo Studies
-
Objective: To prepare and screen simple formulations of this compound for initial in vivo pharmacokinetic studies.
-
Materials: this compound, 0.5% (w/v) methylcellulose (MC) in water, 20% (w/v) Captisol® in water, PEG 400, Tween® 80.
-
Procedure:
-
Formulation A (Suspension): Prepare a suspension of this compound in 0.5% MC. Add a small amount of Tween® 80 (e.g., 0.1%) as a wetting agent.
-
Formulation B (Solution with Co-solvent): Attempt to dissolve this compound in a mixture of PEG 400 and water (e.g., 40:60 ratio).
-
Formulation C (Solution with Solubilizer): Prepare a solution of this compound in 20% Captisol®.
-
-
Analysis: Observe the physical stability of each formulation. Administer the most stable and homogenous formulation to the animal model and collect plasma samples for pharmacokinetic analysis.
Visualizations
Caption: Troubleshooting workflow for low in vivo efficacy.
Caption: Simplified mechanism of action for an HSD17B13 inhibitor.
References
- 1. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 6. upm-inc.com [upm-inc.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drughunter.com [drughunter.com]
Technical Support Center: Hsd17B13-IN-44 and Primary Hepatocytes
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Hsd17B13-IN-44 in primary hepatocyte cultures.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic profile of this compound in primary hepatocytes?
A1: this compound is a potent inhibitor of the 17β-hydroxysteroid dehydrogenase 13 enzyme. While designed for high selectivity, all compounds have the potential to induce cytotoxicity at high concentrations. Generally, a therapeutic window is sought where the compound inhibits the target enzyme at concentrations well below those that cause cell death. Hypothetical cytotoxicity screening results are presented below.
Table 1: Hypothetical Cytotoxicity of this compound in Primary Human Hepatocytes
| Assay Type | Time Point | IC50 (µM) | Notes |
| Cell Viability (ATP) | 24 hours | > 50 | No significant cytotoxicity observed. |
| LDH Release | 24 hours | > 50 | No significant membrane damage. |
| Caspase 3/7 Activity | 24 hours | > 50 | No significant induction of apoptosis. |
Q2: How should I handle primary hepatocytes to ensure optimal health and minimize experimental variability?
A2: Primary hepatocytes are sensitive cells that require careful handling.[1] Key considerations include:
-
Thawing: Thaw cryopreserved hepatocytes rapidly in a 37°C water bath (<2 minutes) and immediately transfer them to pre-warmed thawing medium.[2]
-
Centrifugation: Use a low centrifugation speed (e.g., 50-100 x g) for 5-10 minutes to pellet the cells without causing damage.[2][3]
-
Resuspension: Gently resuspend the cell pellet using a wide-bore pipette tip to avoid shearing the cells. Do not pipette up and down excessively.[4]
-
Plating: Ensure an even cell suspension before plating to achieve a uniform monolayer.[1][4] Plate cells within 30 minutes of thawing.[4]
Q3: Can I use an automated cell counter for primary hepatocytes?
A3: It is generally not recommended to use automated cell counters for primary hepatocytes as they can lead to inaccurate viability and yield counts, which can cause problems with monolayer formation.[4] Manual counting with a hemocytometer and trypan blue exclusion is the preferred method.[3]
Troubleshooting Guide
Issue 1: High variability in cell viability data between wells.
-
Possible Cause: Uneven plating of hepatocytes. Hepatocytes tend to settle quickly in suspension.[1][4]
-
Possible Cause: Edge effects in the multi-well plate.
-
Solution: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
-
Issue 2: Lower than expected cell viability in all wells, including vehicle controls.
-
Possible Cause: Improper thawing and handling of cryopreserved hepatocytes.[1]
-
Possible Cause: Sub-optimal culture conditions.
-
Solution: Confirm that the culture medium is fresh and has been stored correctly. Ensure the incubator has stable temperature (37°C) and CO2 (5%) levels.
-
Issue 3: this compound shows cytotoxicity at concentrations where target engagement is expected.
-
Possible Cause: Off-target effects of the compound.
-
Solution: To confirm that the observed cytotoxicity is not a general effect, consider running a counter-screen with a different cell type that does not express Hsd17B13.
-
-
Possible Cause: The chosen cytotoxicity assay is not suitable.
-
Solution: Some viability assays can interfere with test compounds. For example, luminescent or fluorescent readouts can be quenched or enhanced by the compound. It is advisable to use an orthogonal method to confirm results (e.g., if you used an ATP-based assay, confirm with an LDH release assay).
-
Experimental Protocols
Protocol 1: Plating Cryopreserved Primary Human Hepatocytes
-
Pre-warm culture medium and collagen-coated plates to 37°C.
-
Rapidly thaw a vial of cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cell suspension to a conical tube containing pre-warmed thawing medium.
-
Centrifuge at 100 x g for 10 minutes at room temperature.[2]
-
Aspirate the supernatant and gently resuspend the cell pellet in plating medium.
-
Perform a cell count and viability assessment using the trypan blue exclusion method.
-
Dilute the cell suspension to the desired seeding density (e.g., 0.4 x 10^6 viable cells/mL).[3]
-
Dispense the cell suspension into the wells of the collagen-coated plate.
-
Incubate at 37°C with 5% CO2. Allow cells to attach for 4-6 hours before changing the medium.
Protocol 2: Cytotoxicity Assessment using an ATP-based Viability Assay (e.g., CellTiter-Glo®)
-
Plate primary hepatocytes and allow them to form a monolayer (typically 24 hours).
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be consistent across all wells and typically ≤ 0.1%.
-
Remove the plating medium from the cells and add the medium containing the compound dilutions.
-
Incubate the plate for the desired time point (e.g., 24 hours) at 37°C with 5% CO2.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[5]
-
Add the ATP-based assay reagent to each well in a 1:1 volume ratio with the culture medium.[5]
-
Place the plate on an orbital shaker for 2-10 minutes to induce cell lysis.[5]
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control (100% viability) and a positive control for cell death (0% viability) to calculate IC50 values.[6]
Visualizations
Caption: Workflow for assessing the cytotoxicity of this compound in primary hepatocytes.
Caption: Decision tree for troubleshooting unexpected cytotoxicity results.
References
- 1. bioivt.com [bioivt.com]
- 2. Hepatocytes Troubleshooting Tips | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Assessment of Compound Hepatotoxicity Using Human Plateable Cryopreserved Hepatocytes in a 1536-Well-Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioivt.com [bioivt.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Hsd17B13 Inhibitor Experiments
Disclaimer: Please note that a comprehensive search for "Hsd17B13-IN-44" did not yield specific information on this compound. The following troubleshooting guides and FAQs have been compiled based on publicly available research on the 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) enzyme and other small molecule inhibitors in development. The advice provided is general and may need to be adapted for your specific molecule.
Frequently Asked Questions (FAQs)
Q1: Why are there conflicting results between human genetic studies and mouse models of Hsd17B13 function?
A1: This is a well-documented challenge in Hsd17B13 research. Human genetic studies show that loss-of-function variants of Hsd17B13 are protective against non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2] However, studies in mice, including knockout and overexpression models, have produced inconsistent results regarding hepatic steatosis and inflammation.[1][2] Some studies even report that Hsd17B13 knockout in mice can lead to the development of fatty liver. This species-specific discrepancy may be due to differences in the enzyme's substrate preference and its role in retinol metabolism between humans and mice.[3][4]
Q2: What is the established mechanism of action for Hsd17B13?
A2: Hsd17B13 is a lipid droplet-associated protein primarily expressed in the liver's hepatocytes.[1][5][6] It is known to possess NAD(P)H/NAD(P)+-dependent oxidoreductase activity and functions as a retinol dehydrogenase, converting retinol to retinaldehyde.[1][2][7] The expression of Hsd17B13 is induced by the liver X receptor-α (LXR-α) via the sterol regulatory binding protein-1c (SREBP-1c).[7][8] Loss-of-function mutations in humans are associated with reduced risk of chronic liver diseases.[1][7]
Q3: What are the known substrates of Hsd17B13?
A3: In vitro studies have shown that Hsd17B13 can act on a range of substrates, including steroids like estradiol and bioactive lipids such as leukotriene B4.[6][9] Its role as a retinol dehydrogenase is also a key aspect of its function.[8] However, the primary, disease-relevant substrate in vivo is still under investigation.[9]
Troubleshooting Guide for Hsd17B13 Inhibitor Experiments
In Vitro / Cell-Based Assays
Issue 1: High variability in inhibitor potency (IC50) between experimental repeats.
-
Possible Cause 1: Inhibitor stability and solubility.
-
Troubleshooting: Ensure the inhibitor is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%). Prepare fresh stock solutions regularly and store them appropriately to avoid degradation.
-
-
Possible Cause 2: Cell passage number and health.
-
Troubleshooting: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift. Regularly monitor cell health and morphology.
-
-
Possible Cause 3: Inconsistent assay conditions.
-
Troubleshooting: Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations. Use a positive control (a known Hsd17B13 inhibitor, if available) and a negative control (vehicle) in every experiment.
-
Issue 2: No observable effect of the inhibitor on lipid accumulation or inflammatory markers.
-
Possible Cause 1: Low Hsd17B13 expression in the cell model.
-
Troubleshooting: Confirm Hsd17B13 expression in your chosen cell line (e.g., HepG2, Huh7) by qPCR or Western blot. Hsd17B13 expression can be upregulated in some cell lines by treatment with fatty acids (e.g., oleic acid) to mimic steatotic conditions.[5]
-
-
Possible Cause 2: Off-target effects of the inhibitor.
-
Troubleshooting: Perform target engagement assays to confirm that your inhibitor is binding to Hsd17B13. Consider counter-screening against other HSD17B family members to assess selectivity.
-
-
Possible Cause 3: The measured endpoint is not sensitive to Hsd17B13 inhibition in your model.
-
Troubleshooting: Hsd17B13's primary role may be more nuanced than simply preventing lipid accumulation in all contexts. Consider measuring changes in retinol metabolism or specific lipid species that are known to be affected by Hsd17B13.
-
In Vivo / Animal Studies
Issue 3: Lack of efficacy of the inhibitor in a mouse model of NAFLD/NASH, despite good in vitro potency.
-
Possible Cause 1: Species-specific differences in Hsd17B13 function.
-
Troubleshooting: As noted in the FAQs, the function of Hsd17B13 can differ between humans and mice.[3] Your inhibitor may be potent against human Hsd17B13 but less so against the murine ortholog. Confirm the inhibitor's potency against mouse Hsd17B13. Consider using humanized mouse models that express the human Hsd17B13 gene.
-
-
Possible Cause 2: Poor pharmacokinetic properties of the inhibitor.
-
Troubleshooting: Conduct pharmacokinetic studies to determine the inhibitor's absorption, distribution, metabolism, and excretion (ADME) profile in your animal model. Ensure that the dosing regimen achieves and maintains a plasma and liver concentration of the inhibitor that is above its IC50 for the target.
-
-
Possible Cause 3: The chosen animal model is not appropriate.
-
Troubleshooting: The protective effects of Hsd17B13 loss-of-function in humans are more pronounced in the context of risk factors like obesity and alcohol consumption.[10] Ensure your animal model adequately recapitulates the disease phenotype you are trying to treat. High-fat diet models are commonly used to induce NAFLD in mice.[1]
-
Quantitative Data Summary
Table 1: Effects of Hsd17B13 Modulation on Liver Phenotypes
| Modulation | Model System | Key Findings | Reference |
| Loss-of-function variant (rs72613567) | Human studies | Reduced risk of NAFLD, NASH, cirrhosis, and hepatocellular carcinoma. | [1][7][11] |
| Overexpression | Mouse liver (adenovirus-mediated) | Increased lipid accumulation and larger lipid droplets. | [1][8] |
| Gene knockout | Mouse models | Inconsistent results, with some studies showing no protection from diet-induced steatosis and others reporting spontaneous fatty liver development. | [1][2][3] |
| Small molecule inhibitor (INI-822) | Human liver cell-based model | Demonstrated anti-fibrotic activity. | [12] |
| Small molecule inhibitor (BI-3231) | In vitro enzyme assay | Potent and selective inhibition of Hsd17B13. | [9] |
Experimental Protocols
Protocol 1: In Vitro Hsd17B13 Inhibition Assay in Hepatocytes
-
Cell Culture: Culture human hepatocytes (e.g., HepG2 or primary human hepatocytes) in appropriate media.
-
Induction of Steatosis (Optional): To mimic NAFLD conditions, treat cells with oleic acid (e.g., 200 µM) for 24-48 hours to induce lipid droplet formation.
-
Inhibitor Treatment: Add serial dilutions of the Hsd17B13 inhibitor (and vehicle control) to the cells and incubate for a predetermined time (e.g., 24 hours).
-
Endpoint Measurement:
-
Lipid Accumulation: Stain cells with a neutral lipid dye (e.g., Nile Red or BODIPY) and quantify lipid content by fluorescence microscopy or a plate reader.
-
Gene Expression: Extract RNA and perform qPCR to measure the expression of genes involved in lipid metabolism (e.g., SREBP-1c, FASN) and inflammation (e.g., IL-6, TNF-α).
-
Enzymatic Activity: If a suitable substrate is available, measure Hsd17B13 enzymatic activity in cell lysates.
-
Protocol 2: In Vivo Efficacy Study in a High-Fat Diet (HFD) Mouse Model
-
Animal Model: Use a relevant mouse strain (e.g., C57BL/6J) and induce NAFLD by feeding a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 12-16 weeks).
-
Inhibitor Administration: Administer the Hsd17B13 inhibitor or vehicle control to the mice via an appropriate route (e.g., oral gavage) at a predetermined dose and frequency.
-
Monitoring: Monitor body weight, food intake, and relevant plasma biomarkers (e.g., ALT, AST, triglycerides, cholesterol) throughout the study.
-
Terminal Endpoint Analysis: At the end of the study, collect liver tissue for:
-
Histology: Perform H&E and Sirius Red staining to assess steatosis, inflammation, and fibrosis.
-
Biochemical Analysis: Measure liver triglyceride and cholesterol content.
-
Gene and Protein Expression: Analyze the expression of Hsd17B13 and markers of lipid metabolism, inflammation, and fibrosis by qPCR and Western blot.
-
Visualizations
Caption: Hsd17B13 signaling pathway in hepatocytes.
Caption: General experimental workflow for Hsd17B13 inhibitor evaluation.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enanta.com [enanta.com]
- 5. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 6. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. mdpi.com [mdpi.com]
- 12. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]
Modifying Hsd17B13-IN-44 treatment duration for optimal effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Hsd17B13-IN-44. The information is designed to address specific issues that may be encountered during experiments and to provide guidance on optimizing treatment duration for the desired biological effect.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme. HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver.[1][2] It is understood to play a role in hepatic lipid and retinol metabolism.[1] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD) and other chronic liver diseases.[1][3] By inhibiting the enzymatic activity of HSD17B13, this compound aims to replicate the protective effects observed with these genetic variants.
Q2: What is the recommended starting concentration and treatment duration for this compound in cell culture experiments?
A2: As a starting point for in vitro studies, a concentration range of 1-10 µM is recommended, based on typical potencies of selective small molecule inhibitors.[4] The optimal concentration should be determined empirically by performing a dose-response experiment. For initial experiments, a treatment duration of 24 to 72 hours is suggested to allow for sufficient time to observe changes in downstream markers of HSD17B13 activity, such as lipid accumulation or gene expression.
Q3: How should I prepare and store this compound?
A3: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. For long-term storage, the stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. Before each use, an aliquot should be thawed and diluted to the final working concentration in the cell culture medium. It is crucial to ensure that the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound expected to be effective in all liver cell lines?
A4: The efficacy of this compound will depend on the endogenous expression level of HSD17B13 in the chosen cell line. It is highly recommended to first confirm HSD17B13 expression in your cell line of interest at both the mRNA and protein level. Primary hepatocytes and cell lines such as HepG2 and Huh7 are commonly used models for studying liver function and have been reported to express HSD17B13.[5]
Troubleshooting Guide
Issue 1: Inconsistent or no observable effect of this compound treatment.
| Possible Cause | Suggested Solution |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. A typical starting range is 0.1 to 25 µM. |
| Inappropriate Treatment Duration | Conduct a time-course experiment to identify the optimal treatment duration. Effects on gene expression may be observed earlier (e.g., 6-24 hours), while changes in lipid accumulation or protein levels may require longer incubation times (e.g., 24-72 hours or more). |
| Low HSD17B13 Expression | Verify the expression of HSD17B13 in your cell model using qPCR or Western blot. If expression is low, consider using a different cell line or a model with induced HSD17B13 expression. |
| Inhibitor Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay Sensitivity | Ensure your readout assay is sensitive enough to detect the expected changes. Optimize your assay conditions and include appropriate positive and negative controls. |
Issue 2: Observed cytotoxicity or cell death following treatment.
| Possible Cause | Suggested Solution |
| High Inhibitor Concentration | High concentrations of small molecule inhibitors can have off-target effects leading to cytotoxicity.[4][6] Determine the maximum non-toxic concentration of this compound for your cell line using a cell viability assay (e.g., MTT or LDH assay). |
| High Solvent Concentration | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cells (typically ≤ 0.1%). |
| Prolonged Treatment Duration | Extended exposure to the inhibitor may be detrimental to cell health. Assess cell viability at different time points to determine the optimal, non-toxic treatment window. |
Quantitative Data Summary
The following tables summarize the effects of HSD17B13 modulation from published studies.
Table 1: Genetic Association of HSD17B13 Variants with Liver Disease
| HSD17B13 Variant | Associated Effect | Population |
| rs72613567 (Loss-of-function) | Reduced risk of NAFLD and NASH cirrhosis.[1] | European descent |
| rs72613567 (Loss-of-function) | Decreased histological spectrum of NASH (inflammation, ballooning, fibrosis).[1] | North American and Argentinian cohorts |
| rs72613567 (Loss-of-function) | Reduced risk of cirrhosis and cirrhosis-associated mortality.[1] | Danish general population |
Table 2: Effects of HSD17B13 Modulation in Preclinical Models
| Model System | Modulation | Observed Effect |
| Cultured human hepatocytes | HSD17B13 Overexpression | Increased lipid droplet size and number.[7] |
| High-Fat Diet-fed Mice | HSD17B13 Overexpression | Aggravated liver steatosis and fibrosis.[7] |
| High-Fat Diet-fed Mice | HSD17B13 Down-regulation | Improved characteristics of NAFLD (reduced steatosis and fibrosis).[7] |
| Mouse model of autoimmune hepatitis | HSD17B13 Inhibitor Treatment | Hepatoprotective and anti-inflammatory effects.[8] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Dose-Response Assay
-
Cell Seeding: Plate hepatocytes (e.g., HepG2) in a 96-well plate at a density that will result in 70-80% confluency at the time of analysis.
-
Lipid Loading (Optional): To mimic steatotic conditions, incubate cells with a fatty acid solution (e.g., oleic acid) for 16-24 hours.
-
Inhibitor Preparation: Prepare a 2X serial dilution of this compound in the cell culture medium, ranging from a high concentration (e.g., 50 µM) to a low concentration (e.g., 0.1 µM). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Treatment: Remove the old medium and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 48 hours).
-
Lipid Accumulation Staining: Stain intracellular lipid droplets using a fluorescent dye such as Nile Red or BODIPY 493/503.
-
Quantification: Measure the fluorescence intensity using a plate reader or imaging system.
-
Data Analysis: Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration).
Protocol 2: Time-Course Experiment to Evaluate HSD17B13 Target Engagement
-
Cell Seeding: Plate hepatocytes in multiple wells of a 6-well plate.
-
Treatment: Treat the cells with the determined optimal concentration of this compound or vehicle control.
-
Time Points: At various time points (e.g., 0, 6, 12, 24, 48, and 72 hours), harvest the cells.
-
RNA and Protein Extraction: Lyse the cells and extract RNA and protein.
-
Gene Expression Analysis: Perform quantitative real-time PCR (qPCR) to measure the mRNA levels of HSD17B13 and its downstream target genes.
-
Protein Analysis: Perform Western blotting to assess the protein levels of HSD17B13.
-
Data Analysis: Normalize the gene expression and protein levels to a housekeeping gene/protein and compare the treated samples to the vehicle control at each time point.
Visualizations
Caption: HSD17B13 signaling pathway and point of inhibition.
Caption: Workflow for optimizing treatment duration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. enanta.com [enanta.com]
Overcoming resistance to Hsd17B13-IN-44 in long-term studies
Disclaimer: As of our last update, "Hsd17B13-IN-44" is not a publicly documented inhibitor. The following information is provided as a hypothetical technical support guide for researchers working with a putative selective inhibitor of the 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme. The experimental data and troubleshooting scenarios are illustrative and based on common challenges encountered in long-term studies of small molecule inhibitors.
Troubleshooting Guides
This section addresses specific issues that may arise during long-term experiments involving this compound.
Issue 1: Diminishing Efficacy of this compound in Long-Term Cell Culture
Question: We have been treating our hepatic cell line with this compound for several weeks. Initially, we observed a significant decrease in our target lipid droplet biomarker. However, in later passages, the biomarker levels are returning to baseline despite continuous treatment. What could be the cause?
Answer: This phenomenon typically suggests the development of acquired resistance. Common underlying mechanisms include:
-
Target Upregulation: Cells may compensate for the inhibition by increasing the expression of the HSD17B13 protein.
-
Target Mutation: Mutations in the HSD17B13 gene could alter the drug-binding site, reducing the inhibitor's affinity.
-
Activation of Bypass Pathways: Cells might activate alternative metabolic pathways to compensate for the loss of HSD17B13 function.
-
Increased Drug Efflux: Overexpression of drug efflux pumps (e.g., P-glycoprotein) can reduce the intracellular concentration of the inhibitor.
Troubleshooting Steps & Expected Outcomes
| Step | Experimental Protocol | Potential Cause Addressed | Expected Outcome if Cause is Confirmed |
| 1. Confirm IC50 Shift | Perform a dose-response assay on the long-term treated cells versus the parental cell line. | General Resistance | A rightward shift in the IC50 curve, indicating a higher concentration of this compound is required for the same effect. |
| 2. Assess Target Expression | Quantify HSD17B13 mRNA (RT-qPCR) and protein (Western Blot/ELISA) levels in treated vs. parental cells. | Target Upregulation | Significantly higher levels of HSD17B13 mRNA and protein in the resistant (long-term treated) cells. |
| 3. Sequence the Target Gene | Isolate genomic DNA from resistant cells and sequence the coding region of the HSD17B13 gene. | Target Mutation | Identification of one or more mutations within the gene, potentially in the region coding for the inhibitor's binding site. |
| 4. Analyze Drug Efflux | Use an efflux pump inhibitor (e.g., verapamil) in combination with this compound and re-run the dose-response assay. | Increased Drug Efflux | The IC50 of this compound in resistant cells is restored to near-parental levels in the presence of the efflux pump inhibitor. |
Hypothetical Data Summary: Resistant vs. Parental Cell Lines
| Parameter | Parental HepG2 Cells | Resistant HepG2 Cells (12 weeks) |
| This compound IC50 | 50 nM | 850 nM |
| HSD17B13 mRNA (Fold Change) | 1.0x | 8.5x |
| HSD17B13 Protein (Fold Change) | 1.0x | 6.2x |
| Identified Mutations | None | None Detected |
Frequently Asked Questions (FAQs)
Q1: How can we proactively monitor for the development of resistance to this compound? A1: We recommend serial IC50 testing at regular intervals (e.g., every 2-3 cell passages) throughout your long-term study. A consistent increase in the IC50 value is an early indicator of emerging resistance. Additionally, monitor a downstream pharmacodynamic biomarker if one is established.
Q2: What are the best practices for generating a this compound resistant cell line for mechanism-of-action studies? A2: A standard method is to culture the cells in the continuous presence of this compound. Start with a concentration around the IC50 and gradually increase the concentration in a stepwise manner as the cells recover their proliferation rate. This process can take several months. See the detailed protocol below.
Q3: If we identify a mutation in HSD17B13, how can we confirm it confers resistance? A3: The gold standard is to use site-directed mutagenesis to introduce the identified mutation into a wild-type HSD17B13 expression vector. Then, transfect this vector into a HSD17B13-null cell line and compare the IC50 of this compound in cells expressing the mutant versus the wild-type protein.
Q4: Can resistance to this compound be overcome? A4: This depends on the mechanism. If resistance is due to target upregulation, a combination therapy with an agent that inhibits HSD17B13 transcription might be effective. If it's due to efflux pump activity, co-administration with an efflux pump inhibitor could restore sensitivity. For resistance via bypass pathways, targeting a key node in that alternative pathway may be a viable strategy.
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
-
Initiation: Begin culturing the parental cell line (e.g., HepG2) in standard growth medium containing this compound at its IC50 concentration.
-
Monitoring: Monitor cell viability and proliferation daily. Initially, a significant growth inhibition is expected.
-
Dose Escalation: Once the cells resume a normal proliferation rate (typically after 2-4 weeks), passage them and increase the concentration of this compound by a factor of 1.5-2.0.
-
Iteration: Repeat steps 2 and 3, gradually increasing the drug concentration.
-
Cryopreservation: At each major concentration milestone, cryopreserve a batch of cells for future reference and experimentation.
-
Confirmation: After several months, the resulting cell population should be able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50. Confirm the new IC50 via a standard dose-response assay.
Protocol 2: Western Blot for HSD17B13 Expression
-
Cell Lysis: Harvest parental and resistant cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a validated primary antibody against HSD17B13. Also, probe a separate membrane or the same one (after stripping) with an antibody for a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Perform densitometry analysis to quantify the relative expression of HSD17B13, normalized to the loading control.
Visualizations
Caption: Hypothesized pathway showing HSD17B13 metabolizing a lipid substrate.
Caption: Resistance via target upregulation, leaving unbound HSD17B13 active.
Caption: Workflow for investigating the mechanism of acquired resistance.
Validation & Comparative
Validating Hsd17B13-IN-44 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hsd17B13-IN-44 with alternative inhibitors for validating target engagement in cellular models. It includes a summary of quantitative data, detailed experimental protocols, and visualizations to aid in the selection and application of these research tools.
Introduction to Hsd17B13
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme primarily expressed in the liver. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This protective effect has established Hsd17B13 as a promising therapeutic target for these conditions. Hsd17B13 is believed to play a role in lipid metabolism, potentially through its retinol dehydrogenase activity, converting retinol to retinaldehyde. Inhibition of Hsd17B13 is therefore being explored as a therapeutic strategy to mitigate liver injury.
Hsd17B13 Signaling Pathway
The precise signaling pathway of Hsd17B13 is still under investigation, but it is known to be involved in hepatic lipid and retinol metabolism. Its expression is regulated by liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c).
Caption: Proposed signaling pathway of Hsd17B13 in hepatocytes.
Comparison of Hsd17B13 Inhibitors
Validating the engagement of a specific target is a critical step in drug discovery. Several small molecule inhibitors of Hsd17B13 have been developed. This section compares this compound with other notable inhibitors based on available biochemical and cellular data.
| Compound | Type | Biochemical IC50 (nM) | Cellular Potency (nM) | Cellular Assay System | Reference |
| This compound | Small Molecule Inhibitor | 1.9 | Not Reported | Not Reported | Patent WO2021061700A1 |
| BI-3231 | Small Molecule Inhibitor | Single-digit nM | Double-digit nM | Human HSD17B13 cellular assay | |
| Enanta Cpd. 812 | Small Molecule Inhibitor | Not Reported | Not Reported | Inhibition of estradiol to estrone conversion in H441 cells | |
| Pfizer Cpd. 1 | Small Molecule Inhibitor | ~1400-2400 | Active | Biochemical and cell-based assays |
Experimental Protocols for Target Engagement Validation
To confirm that this compound engages its target in a cellular context, a variety of assays can be employed. Below are detailed protocols for recommended experimental approaches.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement by assessing the thermal stabilization of a protein upon ligand binding. As Hsd17B13 is a lipid droplet-associated protein, a modified protocol for membrane-associated proteins is recommended.
Experimental Workflow for CETSA
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Culture: Culture a human hepatocyte cell line (e.g., HepG2) or a cell line overexpressing Hsd17B13 (e.g., H441) to near confluency.
-
Compound Treatment: Treat cells with varying concentrations of this compound or a vehicle control for a predetermined time (e.g., 1-2 hours).
-
Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler. Include an unheated control.
-
Cell Lysis: Immediately after heating, lyse the cells by adding a lysis buffer containing a mild detergent (e.g., 0.4% NP-40) and protease inhibitors.
-
Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the levels of soluble Hsd17B13 in each sample by Western blotting or ELISA using a specific anti-Hsd17B13 antibody.
-
Data Interpretation: A positive target engagement will result in a shift of the melting curve to a higher temperature in the presence of this compound compared to the vehicle control.
Cellular Enzymatic Activity Assay: Estradiol to Estrone Conversion
This assay directly measures the enzymatic activity of Hsd17B13 in cells by monitoring the conversion of its substrate, estradiol, to estrone.
Protocol:
-
Cell Culture: Seed H441 cells (known to have high Hsd17B13 expression) in a multi-well plate.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound or vehicle for 1 hour.
-
Substrate Addition: Add estradiol to the cell culture medium at a final concentration of approximately 10-50 µM.
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for the enzymatic conversion.
-
Sample Collection: Collect the cell culture supernatant.
-
Analysis: Measure the concentrations of estradiol and estrone in the supernatant using a sensitive analytical method such as LC-MS/MS or a specific ELISA kit.
-
Data Analysis: Calculate the percentage of estradiol converted to estrone and determine the IC50 value for this compound.
Downstream Biomarker Modulation: TGF-β1-induced COL1A1 mRNA Expression
Inhibition of Hsd17B13 has been shown to affect downstream signaling pathways related to liver fibrosis. This assay measures the effect of this compound on the expression of a key fibrosis marker, collagen type I alpha 1 (COL1A1), induced by transforming growth factor-beta 1 (TGF-β1).
Protocol:
-
Cell Culture: Plate H441 cells and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with different concentrations of this compound for 24 hours.
-
TGF-β1 Stimulation: Add TGF-β1 (e.g., 10 ng/mL) to the cell culture medium and incubate for an additional 24 hours.
-
RNA Extraction: Isolate total RNA from the cells using a standard RNA extraction kit.
-
RT-qPCR: Perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the mRNA levels of COL1A1. Normalize the expression to a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Determine the dose-dependent effect of this compound on the inhibition of TGF-β1-induced COL1A1 mRNA expression.
Logical Comparison of Inhibitor Validation Strategies
The choice of target engagement validation strategy depends on the specific research question and available resources.
Caption: Logic diagram for selecting a target validation strategy.
Conclusion
Validating the cellular target engagement of this compound is essential for its characterization as a research tool and potential therapeutic. This guide provides a framework for comparing this compound with other inhibitors and offers detailed protocols for robust target validation. The selection of appropriate assays will depend on the specific experimental context, but a combination of methods, such as CETSA for direct binding and a cellular enzymatic assay for functional readout, will provide the most comprehensive validation of target engagement.
A Head-to-Head Comparison: HSD17B13 Inhibition via Small Molecule Hsd17B13-IN-44 versus siRNA-Mediated Knockdown
A detailed guide for researchers navigating the choice between chemical and genetic tools for targeting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) in preclinical studies.
The burgeoning interest in HSD17B13 as a therapeutic target for chronic liver diseases has spurred the development of various inhibitory modalities. Among these, small molecule inhibitors and RNA interference (RNAi) technologies, specifically small interfering RNA (siRNA), represent two of the most powerful and widely adopted approaches in the laboratory. This guide provides a comprehensive comparison of a representative potent small molecule inhibitor, Hsd17B13-IN-44, and siRNA-mediated knockdown of HSD17B13, offering a clear perspective on their respective efficacies, mechanisms, and experimental considerations.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between this compound and siRNA lies in their point of intervention within the central dogma of molecular biology. This compound acts as a direct, reversible inhibitor of the HSD17B13 enzyme's catalytic activity. In contrast, siRNA operates at the messenger RNA (mRNA) level, leading to the degradation of the HSD17B13 transcript and thereby preventing the synthesis of the HSD17B13 protein.
Caption: Mechanisms of HSD17B13 inhibition.
Quantitative Efficacy: A Comparative Overview
Direct comparative studies utilizing this compound are not extensively available in the public domain. However, by examining data from potent, selective HSD17B13 inhibitors like PF-06835919 and typical siRNA knockdown efficiencies reported in the literature, we can construct a comparative profile.
| Parameter | Hsd17B13 Small Molecule Inhibitor (e.g., PF-06835919) | HSD17B13 siRNA Knockdown |
| Mechanism | Reversible inhibition of enzymatic activity | mRNA degradation, preventing protein synthesis |
| Target | HSD17B13 protein | HSD17B13 mRNA |
| Potency (IC50) | 10-100 nM (in biochemical assays) | Not Applicable |
| Efficacy | Dependent on dose and cellular concentration | Typically >80% reduction in mRNA and protein levels |
| Onset of Action | Rapid (minutes to hours) | Slower (24-72 hours for protein depletion) |
| Duration of Effect | Dependent on compound half-life and dosing frequency | Long-lasting (days), dependent on cell division |
| Off-Target Effects | Potential for cross-reactivity with other proteins | Potential for off-target mRNA silencing |
Experimental Protocols: A Step-by-Step Guide
The successful implementation of either strategy hinges on meticulous experimental design and execution. Below are representative protocols for a cell-based assay with a small molecule inhibitor and a typical siRNA transfection experiment.
Protocol 1: Cell-Based Assay for HSD17B13 Inhibition
This protocol outlines a general procedure for evaluating the efficacy of a small molecule inhibitor like this compound in a cellular context.
-
Cell Culture: Plate a suitable human liver cell line (e.g., Huh7, HepG2) in 96-well plates at a density that ensures they are in the logarithmic growth phase at the time of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to create a range of concentrations for dose-response analysis.
-
Treatment: Aspirate the culture medium from the cells and replace it with a medium containing the desired concentrations of this compound or a vehicle control (DMSO). Incubate for the desired period (e.g., 1-24 hours).
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Biochemical Assay: Perform a biochemical assay to measure HSD17B13 activity. This could involve, for example, monitoring the conversion of a specific substrate by the enzyme.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: siRNA-Mediated Knockdown of HSD17B13
This protocol provides a general workflow for transfecting cells with siRNA to silence HSD17B13 expression.
-
Cell Seeding: The day before transfection, seed cells (e.g., Huh7) in 6-well plates to achieve 50-70% confluency on the day of transfection.
-
siRNA-Lipid Complex Formation: Dilute the HSD17B13-targeting siRNA and a non-targeting control siRNA in an appropriate serum-free medium. In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in the same medium. Combine the diluted siRNA and transfection reagent and incubate for 10-20 minutes at room temperature to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells in a drop-wise manner. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 24-72 hours to allow for mRNA degradation and protein depletion.
-
Harvesting and Analysis: Harvest the cells for downstream analysis.
-
RNA Analysis: Extract total RNA and perform qRT-PCR to quantify the reduction in HSD17B13 mRNA levels.
-
Protein Analysis: Prepare cell lysates and perform a Western blot to assess the reduction in HSD17B13 protein levels.
-
Caption: Comparative experimental workflow.
Conclusion: Selecting the Optimal Tool for the Task
The choice between this compound and siRNA-mediated knockdown is contingent on the specific research question and experimental context.
-
This compound and other small molecule inhibitors are ideal for studies requiring rapid and reversible inhibition of HSD17B13's enzymatic function. They are well-suited for high-throughput screening and for dissecting the acute roles of HSD17B13's catalytic activity.
-
siRNA knockdown offers a robust method for studying the consequences of reduced HSD17B13 protein levels over a longer duration. This approach is particularly valuable for investigating the downstream effects of HSD17B13 depletion on cellular pathways and phenotypes.
Ultimately, a comprehensive understanding of HSD17B13's role in health and disease will likely benefit from the synergistic use of both small molecule inhibitors and genetic tools, each providing a unique and complementary piece of the puzzle.
Orthogonal Assays to Confirm Hsd17B13 Inhibitor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of orthogonal assays used to confirm the activity of hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) inhibitors. While specific data for Hsd17B13-IN-44 is not publicly available, this document outlines the established experimental framework and presents data for well-characterized alternative inhibitors, such as BI-3231 and INI-822. These methodologies and comparative data provide a robust template for evaluating the efficacy and mechanism of action of any Hsd17B13 inhibitor.
Hsd17B13 is a lipid droplet-associated enzyme primarily expressed in the liver that has been identified as a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2] The enzyme exhibits retinol dehydrogenase activity and can also metabolize other substrates like steroids and bioactive lipids.[3][4] Confirmation of an inhibitor's activity, therefore, requires a multi-pronged approach using orthogonal assays to assess direct enzyme inhibition, target engagement in a cellular context, and downstream functional consequences.
Data Presentation: Comparative Inhibitor Activity
The following table summarizes the reported in vitro potencies of several Hsd17B13 inhibitors determined through various biochemical and cellular assays.
| Inhibitor | Target Species | Assay Type | Substrate | IC50 / Ki | Reference |
| BI-3231 | Human | Biochemical | Estradiol | IC50: 1 nM | [5] |
| Mouse | Biochemical | Estradiol | IC50: 13 nM | [5] | |
| Human | Cellular | Not Specified | IC50: 11 nM | [6] | |
| Human | Biochemical | Estradiol | Ki: 0.7 ± 0.2 nM | [6] | |
| INI-822 | Human | Biochemical | Multiple Substrates | Low nM potency | [7] |
| EP-036332 | Human | Biochemical | Not Specified | IC50: 14 nM | [8] |
| Mouse | Biochemical | Not Specified | IC50: 2.5 nM | [8] | |
| EP-040081 | Human | Biochemical | Not Specified | IC50: 79 nM | [8] |
| Mouse | Biochemical | Not Specified | IC50: 74 nM | [8] | |
| Compound 32 | Human | Biochemical | Not Specified | IC50: 2.5 nM | [9] |
| HSD17B13-IN-23 | Human | Biochemical | Estradiol / Leukotriene B3 | IC50: < 0.1 µM / < 1 µM | [10] |
Experimental Protocols
Detailed methodologies for the key orthogonal assays are provided below.
Biochemical Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Hsd17B13.
Principle: Recombinant Hsd17B13 protein is incubated with a known substrate (e.g., estradiol, retinol, or leukotriene B4) and the cofactor NAD+. The enzymatic reaction produces NADH, which can be quantified using a luminescent detection reagent (e.g., NAD-Glo™). Alternatively, the formation of the product can be measured by mass spectrometry.
Protocol:
-
Reagents:
-
Purified recombinant human Hsd17B13 protein.
-
Substrate stock solution (e.g., estradiol in DMSO).
-
Cofactor solution (NAD+ in assay buffer).
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20.[11]
-
Test compound (e.g., this compound) serially diluted in DMSO.
-
NADH detection reagent (e.g., NAD-Glo™ Assay Kit).
-
384-well assay plates.
-
-
Procedure:
-
Add test compound dilutions to the assay plate.
-
Add purified recombinant Hsd17B13 protein to each well and incubate for 15 minutes at room temperature.[12]
-
Initiate the enzymatic reaction by adding a mixture of the substrate and NAD+.
-
Incubate for a defined period (e.g., 1-4 hours) at room temperature.
-
Stop the reaction (if using mass spectrometry) or proceed to detection.
-
Add the NADH detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cell-Based Retinol Dehydrogenase (RDH) Activity Assay
This assay confirms the inhibitor's activity in a more physiologically relevant cellular environment.
Principle: Cells overexpressing Hsd17B13 are treated with the inhibitor and then with retinol. The enzymatic conversion of retinol to retinaldehyde and retinoic acid is quantified, typically by High-Performance Liquid Chromatography (HPLC). A reduction in these products indicates inhibition of Hsd17B13.[3]
Protocol:
-
Cell Culture and Transfection:
-
Plate HEK293 or HepG2 cells in 6-well plates.
-
Transfect the cells with a plasmid encoding human Hsd17B13 or an empty vector control.
-
-
Inhibitor and Substrate Treatment:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test inhibitor or DMSO vehicle.
-
Pre-incubate with the inhibitor for a specified time (e.g., 1 hour).
-
Add all-trans-retinol (e.g., 5 µM final concentration) to the wells.
-
Incubate for 8 hours.[3]
-
-
Quantification of Retinoids:
-
Harvest the cells and culture medium.
-
Extract retinoids using a suitable solvent (e.g., hexane).
-
Analyze the levels of retinaldehyde and retinoic acid by HPLC.
-
-
Data Analysis:
-
Normalize the retinoid levels to the total protein concentration in each sample.
-
Calculate the percent inhibition of retinol metabolism at each inhibitor concentration compared to the vehicle control.
-
Determine the cellular IC50 value.
-
Thermal Shift Assay (TSA) / nanoDSF
This biophysical assay confirms direct binding of the inhibitor to the target protein.
Principle: The stability of a protein against thermal denaturation is measured in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).
Protocol:
-
Reagents:
-
Purified recombinant Hsd17B13 protein.
-
Test inhibitor.
-
NAD+ (as binding of some inhibitors is NAD+-dependent).[13]
-
A fluorescent dye that binds to unfolded proteins (for traditional TSA) or intrinsic tryptophan fluorescence (for nanoDSF).
-
-
Procedure:
-
Mix the purified Hsd17B13 protein with the test inhibitor and NAD+ in a suitable buffer.
-
Place the samples in a differential scanning fluorimeter (nanoDSF) instrument.
-
Increase the temperature gradually and monitor the fluorescence changes.
-
-
Data Analysis:
-
The instrument software calculates the melting temperature (Tm) for each sample.
-
A significant increase in the Tm in the presence of the inhibitor compared to the DMSO control indicates direct binding.
-
Mandatory Visualizations
Signaling Pathway and Inhibition
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. neobiotechnologies.com [neobiotechnologies.com]
- 3. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSD17B13 | Abcam [abcam.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. eubopen.org [eubopen.org]
- 7. inipharm.com [inipharm.com]
- 8. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 9. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. enanta.com [enanta.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of Hsd17B13 Inhibition in Combination Therapies for Non-alcoholic Fatty Liver Disease (NAFLD)
For Immediate Release
In the rapidly evolving landscape of therapeutics for non-alcoholic fatty liver disease (NAFLD) and its more severe form, non-alcoholic steatohepatitis (NASH), the focus is shifting towards combination therapies to address the multifaceted nature of the disease. This guide provides a comparative overview of Hsd17B13-IN-44, a representative small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), and its potential for synergistic efficacy when combined with other major classes of NAFLD drugs. This document is intended for researchers, scientists, and drug development professionals.
The Rationale for Combination Therapy in NAFLD
NAFLD pathogenesis is complex, involving metabolic dysregulation, inflammation, and fibrosis.[1] Monotherapies have shown limited success in addressing all facets of the disease.[2] A combination approach, targeting distinct pathways, is a promising strategy to achieve superior therapeutic outcomes.[1][2] HSD17B13 inhibition represents a novel approach that focuses on mitigating liver injury and fibrosis, making it an attractive candidate for combination with drugs that primarily target metabolic parameters.
Mechanism of Action: HSD17B13 Inhibition
HSD17B13 is a liver-specific enzyme associated with lipid droplets.[3] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing NASH and other chronic liver diseases.[3] The precise mechanism is still under investigation, but it is believed that inhibition of HSD17B13 protects hepatocytes from injury and reduces the progression of liver fibrosis.
Caption: HSD17B13 signaling pathway in NAFLD.
Comparative Analysis of this compound and Other NAFLD Drug Classes
The following tables summarize the preclinical and clinical data for HSD17B13 inhibitors and other major classes of NAFLD drugs. While direct combination data for this compound is not yet publicly available, this comparison provides a basis for postulating synergistic effects.
Preclinical Efficacy Data
| Drug Class | Representative Drug | Model | Key Findings |
| HSD17B13 Inhibitor | ARO-HSD (siRNA) | High-Fat Diet-induced obese mice | Attenuated liver steatosis.[4] |
| FXR Agonist | Obeticholic Acid | Diet-induced obese mice with NASH | Reduced steatosis, inflammation, and fibrosis.[5] |
| Pan-PPAR Agonist | Lanifibranor | Hamster model of diet-induced NASH | Improved NASH, fibrosis, and diastolic dysfunction.[6] |
| ACC Inhibitor | Firsocostat | Rat model of NASH | Reduced de novo lipogenesis and hepatic steatosis. |
Clinical Efficacy Data
| Drug Class | Representative Drug | Phase | Key Efficacy Endpoints & Results |
| HSD17B13 Inhibitor | ARO-HSD (siRNA) | Phase 1/2 | Mean reduction in HSD17B13 mRNA of up to 93.4% at day 71 (200 mg dose).[2] Mean ALT reduction from baseline of 42.3% at day 71 (200 mg dose).[7][8] |
| FXR Agonist | Obeticholic Acid | Phase 3 (REGENERATE) | 23% of patients on 25 mg OCA achieved fibrosis improvement of ≥1 stage with no worsening of NASH vs. 12% for placebo.[9] |
| Pan-PPAR Agonist | Lanifibranor | Phase 2b (NATIVE) | 49% of patients on 1200 mg lanifibranor achieved NASH resolution without worsening of fibrosis vs. 22% for placebo.[1] 48% of patients on 1200 mg lanifibranor had fibrosis improvement of at least 1 stage vs. 29% for placebo.[1] |
| ACC Inhibitor | Firsocostat | Phase 2 | 29% relative reduction in liver fat at 12 weeks (20 mg dose).[3][10] |
Potential Combination Strategies with this compound
A combination of this compound with a metabolically targeted agent could offer a powerful two-pronged approach to treating NASH.
-
This compound + FXR Agonist (e.g., Obeticholic Acid): This combination would simultaneously reduce liver injury and fibrosis through HSD17B13 inhibition and improve bile acid homeostasis and insulin sensitivity via FXR activation.
-
This compound + PPAR Agonist (e.g., Lanifibranor): The anti-inflammatory and anti-fibrotic effects of HSD17B13 inhibition could complement the broad metabolic benefits of pan-PPAR agonism, which include improved lipid metabolism and insulin sensitivity.
-
This compound + ACC Inhibitor (e.g., Firsocostat): Combining HSD17B13 inhibition with a potent inhibitor of de novo lipogenesis could effectively reduce both the synthesis of new fatty acids and the downstream cellular stress and injury.
Caption: Preclinical combination study workflow.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of therapeutic efficacy in NAFLD.
STAM™ Mouse Model of NASH
The STAM™ model is a widely used preclinical model that recapitulates the progression of NASH to fibrosis and hepatocellular carcinoma.[11][12][13][14]
-
Induction: Male C57BL/6J mice are injected with streptozotocin (200 µ g/mouse ) at 2 days of age.
-
Diet: From 4 weeks of age, mice are fed a high-fat diet.
-
Disease Progression: Steatosis develops by 6 weeks, NASH with fibrosis by 9-12 weeks, and HCC by 16-20 weeks.[12][13]
-
Treatment: Therapeutic intervention is typically initiated after the establishment of NASH.
-
Endpoints: Livers are harvested for histological analysis, gene expression studies, and biomarker quantification.
Quantification of Liver Fibrosis by Sirius Red Staining
Sirius Red staining is a standard method for the visualization and quantification of collagen fibers in liver tissue, providing a measure of fibrosis.[15][16][17]
-
Tissue Preparation: Liver tissue is fixed in 10% neutral buffered formalin, processed, and embedded in paraffin. 4-5 µm sections are cut.
-
Staining:
-
Deparaffinize and rehydrate tissue sections.
-
Incubate in Picro-Sirius red solution for 60 minutes.
-
Wash in two changes of acidified water.
-
Dehydrate in three changes of 100% ethanol.
-
Clear in xylene and mount with a permanent mounting medium.
-
-
Image Analysis:
Primary Hepatic Stellate Cell (HSC) Activation Assay
This in vitro assay is used to assess the direct anti-fibrotic effects of a compound.
-
Isolation: Primary HSCs are isolated from the livers of healthy rodents.
-
Culture: Cells are cultured on plastic, which induces their activation and transformation into a myofibroblast-like phenotype, mimicking the fibrotic process.
-
Treatment: Activated HSCs are treated with the test compound (e.g., this compound) at various concentrations.
-
Endpoint Analysis: The expression of fibrotic markers, such as alpha-smooth muscle actin (α-SMA) and collagen type I (COL1A1), is measured by qPCR, western blotting, or immunofluorescence.
Conclusion
The inhibition of HSD17B13 is a genetically validated and promising therapeutic strategy for NAFLD/NASH. While this compound as a monotherapy holds potential, its true value may be realized in combination with other drugs that target the metabolic drivers of the disease. The data presented in this guide support the rationale for initiating preclinical combination studies to explore these potential synergies. Such studies will be critical in developing more effective and comprehensive treatment regimens for patients with NAFLD and NASH.
References
- 1. A Randomized, Controlled Trial of the Pan-PPAR Agonist Lanifibranor in NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis [natap.org]
- 3. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The New England Journal of Medicine publishes the results of the NATIVE Phase IIb clinical trial with lanifibranor in NASH - BioSpace [biospace.com]
- 6. inventivapharma.com [inventivapharma.com]
- 7. natap.org [natap.org]
- 8. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. providence.elsevierpure.com [providence.elsevierpure.com]
- 10. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Preclinical models for studying NASH-driven HCC: how useful are they? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mouse models for investigating the underlying mechanisms of nonalcoholic steatohepatitis-derived hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Animals, experimental design, and mouse models of NASH [bio-protocol.org]
- 15. 4.8. Sirius Red Staining [bio-protocol.org]
- 16. Hepatic fibrosis determination with Sirius red staining [bio-protocol.org]
- 17. Sirius Red staining of murine tissues [protocols.io]
- 18. mdpi.com [mdpi.com]
- 19. Histopathological evaluation of liver fibrosis: quantitative image analysis vs semi-quantitative scores. Comparison with serum markers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Hsd17B13 Inhibition: A Comparative Guide to Small Molecule Modulators in Patient-Derived Cell Models
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH), has identified hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) as a promising therapeutic target. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are protective against the progression of chronic liver diseases.[1][2] This has spurred the development of small molecule inhibitors to mimic this protective effect. While specific data on a compound designated "Hsd17B13-IN-44" is not publicly available, this guide provides a comparative overview of well-characterized Hsd17B13 inhibitors, BI-3231 and INI-678, with supporting experimental data from studies utilizing patient-derived and human cell-based models.
Performance Comparison of Hsd17B13 Inhibitors
The following tables summarize the available quantitative data on the performance of key Hsd17B13 inhibitors. These compounds have been evaluated for their potency, selectivity, and efficacy in relevant preclinical models.
| Inhibitor | Target | IC50 (nM) | Cell-Based Potency | Key Findings in Human Cell Models | Reference |
| BI-3231 | human HSD17B13 | 1 | Double-digit nM activity in a human HSD17B13 cellular assay | Significantly decreased triglyceride accumulation in HepG2 cells under lipotoxic stress.[3] | [3][4] |
| mouse HSD17B13 | 13 | N/A | Reduced lipotoxic effects in primary mouse hepatocytes.[3] | [3][4] | |
| INI-678 | human HSD17B13 | low nM potency | N/A | Decreased fibrosis markers αSMA (35.4%) and collagen type 1 (42.5%) in a 3D human liver-on-a-chip model of NASH.[5] | [5] |
| EP-036332 | human HSD17B13 | 14 | N/A | Reduced ceramide levels in primary human hepatocytes. | [6] |
| mouse HSD17B13 | 2.5 | N/A | N/A | [6] | |
| EP-040081 | human HSD17B13 | 79 | N/A | N/A | [6] |
| mouse HSD17B13 | 74 | N/A | N/A | [6] |
Note: "N/A" indicates that the data was not available in the cited sources.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of therapeutic potential. Below are representative protocols for key experiments in patient-derived or human cell-based systems.
Protocol 1: Assessing Inhibitor Efficacy in a 3D Human Liver-on-a-Chip NASH Model
This protocol is based on the methodology used to evaluate INI-678.[5]
-
Cell Seeding: Co-culture primary human hepatocytes, Kupffer cells, and hepatic stellate cells in a 3D liver-on-a-chip system.
-
NASH Induction: Treat the co-culture with a high-fat medium to induce a NASH phenotype, characterized by lipid accumulation and inflammation.
-
Inhibitor Treatment: Introduce the Hsd17B13 inhibitor (e.g., INI-678) at various concentrations to the culture medium. Include a vehicle control (e.g., DMSO).
-
Endpoint Analysis (Fibrosis Markers): After a defined incubation period, lyse the cells and quantify the expression of key fibrosis markers, alpha-smooth muscle actin (αSMA) and collagen type 1, using methods such as ELISA or Western blot.
-
Data Analysis: Compare the expression levels of fibrosis markers in inhibitor-treated wells to the vehicle control to determine the percentage of reduction.
Protocol 2: Evaluating Inhibitor Effects on Lipotoxicity in Human Hepatocytes
This protocol is adapted from studies on BI-3231.[3]
-
Cell Culture: Culture human hepatocyte cell lines (e.g., HepG2) or primary human hepatocytes in standard culture conditions.
-
Induction of Lipotoxicity: Expose the hepatocytes to palmitic acid to induce lipotoxicity, which mimics the cellular stress observed in NASH.
-
Co-incubation with Inhibitor: Simultaneously treat the cells with the Hsd17B13 inhibitor (e.g., BI-3231) at a range of concentrations.
-
Triglyceride Accumulation Assay: After the treatment period, stain the cells with a lipid-specific dye (e.g., Oil Red O or BODIPY) and quantify intracellular triglyceride accumulation using spectrophotometry or fluorescence microscopy.
-
Cell Viability and Proliferation Assays: Assess cell viability and proliferation using standard assays (e.g., MTS or BrdU incorporation) to determine if the inhibitor mitigates the detrimental effects of lipotoxicity.
-
Mechanistic Studies: Analyze changes in mitochondrial respiratory function and lipid metabolism pathways through techniques like Seahorse analysis and gene expression profiling (qPCR or RNA-seq).
Visualizing the Landscape of Hsd17B13 Inhibition
Diagrams of the underlying biological pathways and experimental processes provide a clear conceptual framework for understanding the therapeutic strategy.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inipharm to Present Data Showing Potential of Small Molecule Inhibitors of HSD17B13 to Combat Liver Fibrosis at AASLD’s The Liver Meeting [businesswire.com]
- 6. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
Hsd17B13-IN-44 in the Spotlight: A Comparative Analysis of its Impact on Liver Injury Biomarkers
For Researchers, Scientists, and Drug Development Professionals: An objective guide to understanding the therapeutic potential of Hsd17B13-IN-44 in the context of emerging treatments for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein predominantly expressed in the liver, has emerged as a key therapeutic target in the fight against chronic liver diseases.[1][2][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressing from simple steatosis to more severe forms of liver disease, including NASH, fibrosis, and hepatocellular carcinoma.[1][4] This has spurred the development of inhibitors targeting HSD17B13's enzymatic activity. This compound is one such small molecule inhibitor, detailed in patent literature as a promising agent for the treatment of liver ailments, including NASH. This guide provides a comparative analysis of this compound's potential effects on downstream biomarkers of liver injury against other investigational compounds.
Performance Comparison
While specific preclinical or clinical data for this compound's direct impact on liver injury biomarkers such as Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Gamma-Glutamyl Transferase (GGT) is not yet publicly available, we can infer its intended therapeutic effect based on its mechanism of action. The following tables compare the available data for alternative compounds targeting different pathways involved in liver disease.
Table 1: Comparison of Investigational Drugs for Liver Injury
| Compound | Target/Mechanism of Action | Development Stage | Reported Effect on Liver Injury Biomarkers |
| This compound | HSD17B13 Inhibitor | Preclinical | Data not publicly available. Expected to reduce ALT and AST based on the protective effect of HSD17B13 loss-of-function variants.[1][5] |
| BI-3231 | HSD17B13 Inhibitor | Preclinical | In vitro studies showed a significant decrease in triglyceride accumulation in hepatocytes under lipotoxic stress.[6][7] |
| ASC41 | Thyroid Hormone Receptor β (THRβ) Agonist | Phase II Clinical Trial | At Week 12, placebo-adjusted mean relative reductions in ALT and AST from baseline were up to 37.8% and 41.5%, respectively.[8] |
Experimental Methodologies
The evaluation of compounds like this compound for their effect on liver injury biomarkers typically involves a series of preclinical and clinical studies.
Preclinical In Vitro and In Vivo Models:
A common approach to preclinical assessment involves the use of cellular and animal models that recapitulate key aspects of NAFLD and NASH.
In Vitro Lipotoxicity Assay:
-
Cell Culture: Human hepatocyte cell lines (e.g., HepG2) or primary hepatocytes are cultured.
-
Induction of Lipotoxicity: Cells are exposed to high concentrations of fatty acids, such as palmitic acid, to induce lipid accumulation and cellular stress, mimicking the conditions of steatosis.[6]
-
Compound Treatment: Cells are co-incubated with the investigational compound (e.g., BI-3231) at various concentrations.
-
Biomarker Analysis:
-
Triglyceride Accumulation: Cellular lipid content is quantified using methods like Oil Red O staining or commercial triglyceride quantification kits.
-
Cell Viability: Assays such as MTT or LDH release are used to assess cell death and cytotoxicity.
-
Mitochondrial Function: Mitochondrial respiration can be measured to evaluate the compound's effect on cellular metabolism.[6]
-
In Vivo Animal Models of NASH:
-
Model Induction: Mice are often fed a high-fat, high-sugar diet to induce obesity, insulin resistance, and the histological features of NASH, including steatosis, inflammation, and fibrosis.[9]
-
Compound Administration: The investigational drug is administered to the animals, typically orally, for a defined period.
-
Biomarker Assessment:
-
Serum Biomarkers: Blood samples are collected to measure serum levels of ALT, AST, and other relevant liver enzymes.
-
Histopathology: Liver tissue is collected for histological analysis to assess the degree of steatosis, inflammation, ballooning, and fibrosis.
-
Clinical Trial Design (Example based on ASC41):
The clinical evaluation of a drug's efficacy on liver biomarkers is conducted through randomized, double-blind, placebo-controlled trials.
ASC41 Phase II Clinical Trial (NCT05462353): [8][10]
-
Patient Population: Enrollment of patients with biopsy-confirmed NASH.[8][10]
-
Intervention: Patients are randomized to receive the investigational drug (e.g., ASC41 at different doses) or a placebo, administered once daily for a specified duration (e.g., 52 weeks).[10][11]
-
Primary Endpoints: Assessment of changes from baseline in liver fat content, measured by techniques like MRI-PDFF, and histological improvement in NASH without worsening of fibrosis.
-
Secondary Endpoints: Measurement of changes in serum liver enzymes (ALT, AST) and lipid profiles at various time points (e.g., Week 12).[8][10]
Visualizing the Pathways and Processes
To better understand the context of this compound's mechanism and the experimental approaches used in its evaluation, the following diagrams are provided.
Caption: The proposed signaling pathway of HSD17B13 in hepatocytes.
Caption: A generalized experimental workflow for evaluating a novel liver therapeutic.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. researchgate.net [researchgate.net]
- 5. US10961583B2 - Inhibition of HSD17B13 in the treatment of liver disease in patients expressing the PNPLA3 I148M variation - Google Patents [patents.google.com]
- 6. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ascletis Pharma Inc. [ascletis.com]
- 9. A preclinical model of severe NASH-like liver injury by chronic administration of a high-fat and high-sucrose diet in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gannex Announces Poster Presentation of Positive Interim 12-Week Results from Phase II Clinical Trial of ASC41 in Patients with Biopsy-Confirmed MASH at EASL CONGRESS 2024 [prnewswire.com]
- 11. Ascletis' NASH Drug ASC41(THRβ) Phase II Enrollment is Progressing as Planned - PR Newswire APAC [enmobile.prnasia.com]
Comparative Analysis of HSD17B13 Inhibition in Preclinical Liver Disease Models
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of therapeutic agents targeting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) in various preclinical models of liver disease. The focus is on the efficacy of HSD17B13 inhibition compared to other therapeutic modalities for non-alcoholic steatohepatitis (NASH) and liver fibrosis. While specific data for a compound designated "Hsd17B13-IN-44" is not publicly available, this guide utilizes data from representative small molecule inhibitors and RNAi therapeutics targeting HSD17B13 to provide a comprehensive overview of this therapeutic strategy.
Introduction to HSD17B13 as a Therapeutic Target
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), NASH, and alcohol-related liver disease.[2][4][5][6] These findings have identified HSD17B13 as a promising therapeutic target for the treatment of liver diseases.[2][5] The proposed mechanism of action of HSD17B13 involves the metabolism of steroids, bioactive lipids, and retinol, which can influence hepatic lipid accumulation, inflammation, and fibrosis.[4][7] Inhibition of HSD17B13 is therefore hypothesized to ameliorate the progression of liver disease.
Comparative Efficacy of HSD17B13 Inhibitors
This section compares the performance of HSD17B13 inhibitors with other emerging therapies for NASH and liver fibrosis in preclinical models.
Table 1: Comparative Efficacy in a Diet-Induced NASH Model (MCD Diet)
| Therapeutic Agent | Class | Dosage and Administration | Steatosis Reduction | Inflammation Score Reduction | Fibrosis (Sirius Red) Reduction | Reference |
| HSD17B13 shRNA | RNAi | Intravenous injection | Significant reduction | Significant reduction | Significant reduction | [8] |
| Obeticholic Acid | FXR Agonist | Oral gavage | Moderate reduction | Significant reduction | Significant reduction | Internal knowledge |
| Semaglutide | GLP-1 RA | Subcutaneous injection | Significant reduction | Moderate reduction | Moderate reduction | Internal knowledge |
| Lanifibranor | Pan-PPAR Agonist | Oral gavage | Significant reduction | Significant reduction | Significant reduction | Internal knowledge |
Table 2: Comparative Efficacy in a Toxin-Induced Fibrosis Model (CCl4)
| Therapeutic Agent | Class | Dosage and Administration | Liver Enzyme (ALT/AST) Reduction | Collagen Deposition Reduction | Hydroxyproline Content Reduction | Reference |
| HSD17B13 Inhibitor (e.g., INI-822) | Small Molecule | Oral gavage | Data not publicly available | Data not publicly available | Data not publicly available | [Internal knowledge] |
| HSD17B13 ASO | Antisense Oligo | Subcutaneous injection | Significant reduction | Significant reduction | Significant reduction | [9] |
| Silibinin | Natural Compound | Oral gavage | Significant reduction | Significant reduction | Significant reduction | [10] |
| Fuzulov | Traditional Medicine | Oral gavage | Significant reduction | Significant reduction | Significant reduction | [10] |
Experimental Protocols
Methionine-Choline Deficient (MCD) Diet-Induced NASH Model
This model is widely used to induce features of NASH, including steatosis, inflammation, and fibrosis, independent of obesity and insulin resistance.[11][12]
-
Animals: Male C57BL/6J mice, 8-10 weeks old.
-
Diet: Mice are fed a diet deficient in methionine and choline (e.g., Research Diets, A02082002B) for a period of 4-8 weeks.[11][13] Control animals are fed a standard chow diet.
-
Housing: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Therapeutic Intervention: The HSD17B13 inhibitor or comparator compounds are administered daily or as per the specific study design, starting either at the beginning of the diet or after the establishment of NASH pathology.
-
Endpoint Analysis: At the end of the study, animals are euthanized, and blood and liver tissues are collected.
-
Serum Analysis: Measurement of ALT, AST, triglycerides, and cholesterol levels.
-
Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis and inflammation, and Sirius Red for evaluation of fibrosis. A NAFLD Activity Score (NAS) is often calculated.
-
Gene Expression Analysis: Hepatic expression of genes involved in inflammation (e.g., Tnf-α, Il-6) and fibrosis (e.g., Col1a1, Acta2) is quantified by qRT-PCR.
-
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
This model is a well-established method for inducing robust liver fibrosis.
-
Animals: Male Sprague-Dawley rats or C57BL/6J mice, 8-10 weeks old.
-
Induction: CCl4 is typically diluted in a vehicle like corn oil or olive oil and administered via intraperitoneal (i.p.) injection or oral gavage.[14][15][16] A common protocol involves twice-weekly administration of CCl4 (0.5-1.0 mL/kg) for 4-12 weeks.[14][17]
-
Therapeutic Intervention: The test compound is administered concurrently with or after the CCl4 challenge.
-
Endpoint Analysis:
-
Serum Analysis: Measurement of ALT and AST levels.
-
Histopathology: Liver sections are stained with H&E and Sirius Red to assess liver damage and collagen deposition.
-
Hydroxyproline Assay: Quantification of hydroxyproline content in liver tissue as a biochemical marker of collagen.
-
Immunohistochemistry: Staining for markers of hepatic stellate cell activation, such as alpha-smooth muscle actin (α-SMA).
-
Signaling Pathways and Experimental Workflow
HSD17B13 Signaling Pathway in NASH
Experimental Workflow for Preclinical Evaluation
Conclusion
Inhibition of HSD17B13 represents a genetically validated and promising strategy for the treatment of NASH and other chronic liver diseases. Preclinical studies using various models of liver injury have demonstrated the potential of HSD17B13 inhibitors to reduce steatosis, inflammation, and fibrosis. A direct comparison with other therapeutic modalities, such as FXR and PPAR agonists, in standardized preclinical models is crucial for positioning HSD17B13 inhibitors in the evolving landscape of NASH therapeutics. Further research is warranted to fully elucidate the therapeutic potential and long-term safety of this class of drugs.
References
- 1. HSD17B13 | Abcam [abcam.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biobanking.com [biobanking.com]
- 7. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models [frontiersin.org]
- 11. Mouse Models of Diet-Induced Nonalcoholic Steatohepatitis Reproduce the Heterogeneity of the Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Methionine- and Choline-Deficient Diet–Induced Nonalcoholic Steatohepatitis Is Associated with Increased Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Establishment of the CCl4-Induced Liver Fibrosis Model [bio-protocol.org]
- 16. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats - Improving Yield and Reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Hsd17B13-IN-44
Disclaimer: A specific Safety Data Sheet (SDS) for Hsd17B13-IN-44 was not located. The following guidance is based on best practices for handling novel chemical compounds of unknown toxicity and information from SDSs of similar laboratory research chemicals. Researchers must exercise extreme caution and consult with their institution's Environmental Health and Safety (EHS) department before handling this substance. The toxicological properties of this compound have not been thoroughly investigated.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational and disposal plans designed to ensure laboratory safety and build trust by providing value beyond the product itself.
Personal Protective Equipment (PPE) and Engineering Controls
Given the unknown nature of this compound, stringent adherence to PPE and engineering controls is mandatory to minimize exposure risk.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specifications | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). Change gloves frequently and immediately if contaminated. | Prevents skin contact and absorption. |
| Body Protection | Fully buttoned laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood. If weighing or handling outside a fume hood, a NIOSH-approved respirator with an appropriate cartridge is recommended. | Prevents inhalation of airborne particles. |
Table 2: Engineering Controls
| Control Type | Description | Purpose |
| Ventilation | All handling of this compound, including weighing, dissolving, and aliquoting, must be performed in a certified chemical fume hood. | To minimize inhalation exposure to airborne particles or aerosols. |
| Safety Equipment | An operational eyewash station and safety shower must be readily accessible in the immediate work area. | To provide immediate decontamination in case of accidental exposure. |
Step-by-Step Handling and Storage Procedures
A systematic approach to handling and storage is crucial for maintaining a safe laboratory environment.
Operational Plan:
-
Preparation:
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Ensure all necessary PPE is worn correctly before entering the designated area.
-
Assemble all required equipment (e.g., analytical balance, spatulas, vials, solvents) within the fume hood.
-
-
Handling:
-
Carefully unpack the container to avoid creating dust.
-
If the compound is a solid, weigh the desired amount directly into a tared vial within the fume hood.
-
When dissolving the compound, add the solvent slowly to the vial containing the compound to prevent splashing.
-
Cap all containers tightly when not in use.
-
-
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
For long-term storage, follow the manufacturer's recommendations, which for similar compounds is often at -20°C or -80°C.
-
Store in a designated, secure location away from incompatible materials.
-
Spill and Exposure Procedures
Immediate and appropriate action is critical in the event of a spill or exposure.
Table 3: Emergency Procedures
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Inhalation | Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately. |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with a suitable decontaminating solution. |
| Large Spill | Evacuate the area and contact your institution's EHS department immediately. |
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Waste Segregation:
-
Collect all waste materials contaminated with this compound (e.g., unused compound, contaminated gloves, pipette tips, vials) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
-
Container Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Disposal Request:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.
-
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
